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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Methyl (3S)-3-amino-2,2-dimethylbutanoate

Executive Summary In the landscape of modern drug development, the architectural precision of chiral building blocks dictates the success of complex therapeutics. As a Senior Application Scientist, I approach the integra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, the architectural precision of chiral building blocks dictates the success of complex therapeutics. As a Senior Application Scientist, I approach the integration of intermediates not merely as synthetic steps, but as strategic decisions in molecular design. Methyl (3S)-3-amino-2,2-dimethylbutanoate is a highly specialized β -amino acid ester that has emerged as a critical structural unit in the synthesis of macrocyclic depsipeptides, most notably the aza-cryptophycins[1]. These potent cytotoxins are currently deployed as next-generation payloads in Antibody-Drug Conjugates (ADCs)[1]. This guide deconstructs the physicochemical properties, structural causality, and field-proven handling protocols for this highly hindered, yet invaluable, chiral intermediate.

Structural and Physicochemical Profiling

The utility of methyl (3S)-3-amino-2,2-dimethylbutanoate lies in its unique steric topology. The molecule features a precise (3S) stereocenter adjacent to a quaternary carbon (C2) bearing a gem-dimethyl group.

Quantitative Data Summary
PropertyValue
Chemical Name Methyl (3S)-3-amino-2,2-dimethylbutanoate
CAS Registry Number 1315050-96-4 (Free Base)[2] / 1400877-67-9 (HCl Salt)[3]
Molecular Formula C_7H_{15}NO_2[2]
Molecular Weight 145.20 g/mol (Free Base)[2] / 181.66 g/mol (HCl Salt)[3]
Appearance Colorless to pale yellow oil (Free Base) / White crystalline powder (HCl Salt)
Stereochemistry (3S) enantiomer
Structural Features β -amino ester, gem-dimethyl substitution at the α -position
Structural Causality: The Thorpe-Ingold Effect

From a mechanistic standpoint, the gem-dimethyl group at C2 is not merely a passive structural feature; it actively drives the molecule's behavior via the Thorpe-Ingold effect . By compressing the internal bond angle at C2, the bulky methyl groups force the reactive functional groups at C1 (ester) and C3 (amine) closer together. In the context of cryptophycin synthesis, this conformational restriction is highly desirable. It reduces the entropic penalty during late-stage macrocyclization and locks the final ADC payload into the exact bio-active conformation required to bind tubulin with picomolar affinity[1]. Furthermore, this steric bulk provides a "shielding" effect, rendering the adjacent amide and ester bonds highly resistant to premature enzymatic degradation in systemic circulation.

Pathway Visualization: Integration into ADC Payloads

In the[4], methyl (3S)-3-amino-2,2-dimethylbutanoate serves as "Unit C". It is coupled to an advanced dipeptide intermediate before undergoing a highly diastereoselective Corey–Chaykovsky epoxidation to finalize the pharmacophore[5].

G A Advanced Unit A/B Intermediate C Amide Coupling (EDCI, HOBt, DIPEA) A->C B Methyl (3S)-3-amino- 2,2-dimethylbutanoate B->C D Aza-Cryptophycin Precursor C->D High Yield E Corey-Chaykovsky Epoxidation D->E F Aza-Cryptophycin Payload E->F Diastereoselective

Workflow for Aza-Cryptophycin payload synthesis using the hindered beta-amino acid intermediate.

Mechanistic Insights: Overcoming Steric Hindrance

Coupling a sterically hindered amine requires a rigorous, self-validating chemical system. The amine at C3 is flanked by a chiral secondary carbon and a quaternary gem-dimethyl carbon. This intense steric crowding makes it a notoriously poor nucleophile.

If standard coupling agents (like DCC alone) are used, the reaction will likely stall. The carboxylic acid will form an O-acylisourea intermediate, but because the hindered amine attacks too slowly, the intermediate will undergo an irreversible rearrangement into a dead-end N-acylurea byproduct. To circumvent this, we must utilize a nucleophilic catalyst—specifically HOBt (1-Hydroxybenzotriazole)—in tandem with EDCI . HOBt rapidly intercepts the transient O-acylisourea to form an OBt-active ester. This active ester is stable against rearrangement but remains highly reactive, easily overcoming the steric barrier of the (3S)-amine to form the desired amide bond[4].

Validated Experimental Protocol: Hindered Amide Coupling

The following step-by-step methodology is adapted from the gram-scale process chemistry validated by [4] for ADC payload generation.

Materials & Stoichiometry:

  • Carboxylic Acid Intermediate: 1.0 equiv (e.g., 50 mmol)[4]

  • Methyl (3S)-3-amino-2,2-dimethylbutanoate HCl: 1.05 equiv (52.5 mmol)[4]

  • HOBt: 1.5 equiv (75 mmol)[4]

  • DIPEA: 2.5 equiv (125 mmol)[4]

  • EDCI: 1.5 equiv (75 mmol)[4]

  • Dichloromethane (DCM): 50 volumes (640 mL)[4]

Step-by-Step Execution & Causality:

  • Substrate Initialization: To a 2 L round-bottom flask, add the advanced carboxylic acid intermediate and suspend it in DCM[4]. Causality: DCM provides an optimal non-polar environment that solubilizes the substrates while preventing the hydrolytic degradation of the highly reactive active ester intermediate that will soon be generated.

  • Amine & Additive Introduction: Sequentially add the methyl (3S)-3-amino-2,2-dimethylbutanoate hydrochloride salt, followed by HOBt[4]. Causality: Introducing the hindered amine and the nucleophilic catalyst before the coupling agent ensures that all components are homogeneously dispersed, preventing localized thermal spikes or side reactions.

  • Base Activation (Critical Checkpoint): Add DIPEA to the mixture. Stir the resulting yellow suspension at 20 °C until complete dissolution of the solids is observed (approximately 10 minutes)[4]. Causality: The 2.5 equivalents of DIPEA serve a dual purpose. Exactly 1.05 equivalents are consumed to neutralize the HCl salt, liberating the free base of the hindered amine. The remaining ~1.45 equivalents maintain the basicity required to deprotonate HOBt. Self-Validation: The 10-minute wait time and the visual transition from a suspension to a clear solution confirm the successful generation of the free amine prior to activation.

  • Coupling Initiation: Add EDCI in one single portion[4]. Causality: EDCI is added last to trigger the reaction. Because HOBt is already present and deprotonated, it immediately attacks the EDCI-activated carboxylic acid to form the OBt active ester, completely suppressing the formation of unreactive N-acylurea byproducts.

  • Reaction Progression: Stir at 20 °C until complete consumption of the starting material is achieved (monitor via HPLC/LC-MS).

References

  • Bendelac, A., Benedetti, F., Doublet-Decabras, V., Lokovi, R., Decalogne, F., & Bigot, A. (2022). "Fit-for-Purpose Synthesis of an Aza-Cryptophycin Analogue as the Payload for an Antibody–Drug Conjugate." Organic Process Research & Development, 26(8), 2145-2154. American Chemical Society. URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Analytical Characterization of Methyl (3S)-3-amino-2,2-dimethylbutanoate

Executive Summary Methyl (3S)-3-amino-2,2-dimethylbutanoate (CAS: 1315050-96-4)[1] is a highly specialized, unnatural β -amino acid ester. Characterized by its dense steric bulk, this chiral building block is increasingl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (3S)-3-amino-2,2-dimethylbutanoate (CAS: 1315050-96-4)[1] is a highly specialized, unnatural β -amino acid ester. Characterized by its dense steric bulk, this chiral building block is increasingly utilized in the synthesis of advanced peptidomimetics and complex antibody-drug conjugate (ADC) payloads, such as next-generation cryptophycin derivatives[2]. For drug development professionals and analytical chemists, distinguishing between its macroscopic molecular weight and its monoisotopic exact mass is critical for both synthetic stoichiometry and high-resolution mass spectrometry (HRMS) validation.

Quantitative Mass Specifications

In pharmaceutical development, failing to differentiate between average molecular weight and monoisotopic exact mass leads to cascading errors in both formulation and structural verification.

  • Molecular Weight (145.20 g/mol ): This value represents the abundance-weighted average mass of the molecule based on the natural distribution of isotopes on Earth[1]. It is exclusively used for macroscopic laboratory operations, such as calculating molarity, determining reaction stoichiometry, and bulk weighing.

  • Exact Mass (145.1103 Da): This value is calculated using the single most abundant naturally occurring isotope of each element (e.g., 12 C, 1 H, 14 N, 16 O)[3]. Exact mass is the fundamental metric used in HRMS to unambiguously identify the compound and differentiate it from isobaric impurities (compounds with the same nominal mass but different elemental compositions).

Physicochemical Data Summary
PropertyValuePrimary Application in R&D
Molecular Formula C 7​ H 15​ NO 2​ Elemental composition and empirical validation
Average Molecular Weight 145.20 g/mol Reaction stoichiometry and bulk formulation
Monoisotopic Exact Mass 145.1103 DaStructural confirmation via HRMS
Target Ion m/z [M+H] + 146.1176Positive-ion mode LC-MS/MS detection
CAS Registry Number 1315050-96-4Global compound tracking and procurement

Analytical Methodology: LC-HRMS Exact Mass Verification

To confirm the identity of synthesized or procured methyl (3S)-3-amino-2,2-dimethylbutanoate, a self-validating High-Resolution Mass Spectrometry (HRMS) protocol must be employed. This workflow relies on Electrospray Ionization (ESI) coupled with an Orbitrap or Time-of-Flight (TOF) mass analyzer.

Step-by-Step Protocol & Causality
  • Sample Preparation (Desalting & Dilution):

    • Action: Dilute the analyte to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the protonated state to ensure efficient ionization in ESI+ mode. The dilution prevents detector saturation and minimizes ion suppression from trace salts.

  • Chromatographic Separation:

    • Action: Inject 2 µL onto a C18 reversed-phase column using a rapid gradient (5% to 95% Acetonitrile over 5 minutes).

    • Causality: The highly hydrophobic tert-butyl-like moiety (2,2-dimethyl group) interacts strongly with the C18 stationary phase. This separates the target analyte from early-eluting polar impurities that could cause competitive ionization.

  • Mass Detection & Self-Validation:

    • Action: Operate the Orbitrap at a resolution of 60,000 (at m/z 200). Extract the ion chromatogram (EIC) for the theoretical[M+H] + mass of 146.1176.

    • Causality: High resolution is strictly required to resolve the target peak from isobaric interferences.

    • Self-Validating Step: Calculate the mass error using the formula: ((Observed Mass - Theoretical Mass) / Theoretical Mass) * 1,000,000. A mass error of < 5 ppm confirms the formula C 7​ H 15​ NO 2​ with high confidence, validating the system's calibration and the sample's identity.

HRMS_Workflow A Sample Preparation (0.1% Formic Acid in MeCN/H2O) B Electrospray Ionization (ESI+) Protonation to [M+H]+ A->B Infusion C Orbitrap Mass Analyzer High-Resolution Separation B->C Ion Transfer D Data Processing Extracted Ion Chromatogram (m/z 146.1176) C->D Mass Detection

LC-HRMS workflow for validating the exact mass of methyl (3S)-3-amino-2,2-dimethylbutanoate.

Structural Biology: The Gem-Dimethyl Effect in Drug Design

Beyond its basic chemical properties, the true value of methyl (3S)-3-amino-2,2-dimethylbutanoate lies in its unique structural topology. The molecule features a gem-dimethyl group at the C2 position (alpha to the ester, beta to the amino group).

When this unnatural amino acid is incorporated into a peptide backbone or an ADC payload, the bulky methyl groups induce severe steric hindrance. This triggers the Thorpe-Ingold effect (angle compression), which highly restricts the conformational freedom of the surrounding chemical bonds.

  • Mechanistic Advantage: Endogenous proteases require peptide substrates to adopt specific transition-state geometries for amide bond hydrolysis. The conformational lock provided by the gem-dimethyl group creates a steric clash with the protease active site, effectively preventing enzymatic degradation. This causality explains why payloads incorporating this moiety (like cryptophycins) exhibit exceptional in vivo half-lives and plasma stability[2].

Steric_Shielding N1 Methyl (3S)-3-amino-2,2- dimethylbutanoate N2 Gem-Dimethyl Group (C2) Steric Bulk Generation N1->N2 N3 Thorpe-Ingold Effect Conformational Restriction N2->N3 Induces N4 Protease Active Site Access Blocked N2->N4 Steric Clash N5 Enhanced In Vivo Half-Life of Payload N3->N5 Stabilizes N4->N5 Prevents Cleavage

Mechanism of proteolytic resistance induced by the C2 gem-dimethyl steric shielding effect.

Sources

Foundational

The Solubility Profile and Solvent-Mediated Reactivity of Methyl (3S)-3-amino-2,2-dimethylbutanoate in Organic Synthesis

Executive Summary In the landscape of complex Active Pharmaceutical Ingredient (API) synthesis—particularly in the development of highly potent payloads for Antibody-Drug Conjugates (ADCs)—the physicochemical behavior of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of complex Active Pharmaceutical Ingredient (API) synthesis—particularly in the development of highly potent payloads for Antibody-Drug Conjugates (ADCs)—the physicochemical behavior of chiral building blocks dictates the success of a synthetic route. Methyl (3S)-3-amino-2,2-dimethylbutanoate is a highly specialized amino ester utilized in the total synthesis of aza-cryptophycin analogues [1].

As an application scientist, I frequently observe that the theoretical solubility of such amino acid derivatives often clashes with process-scale realities. This compound features a gem-dimethyl group that creates a highly lipophilic microenvironment, yet it is almost exclusively supplied and stored as a hydrochloride salt (CAS 1315050-96-4) to prevent spontaneous degradation or oligomerization. This creates a functional dichotomy: the salt form is highly polar, while the free base skeleton is highly lipophilic. This whitepaper provides a mechanistic breakdown of its solubility profile across organic solvents and delivers a field-proven, self-validating protocol for its application in peptide coupling.

Mechanistic Causality of the Solubility Profile

The solubility of methyl (3S)-3-amino-2,2-dimethylbutanoate is entirely state-dependent. Understanding the causality behind its phase behavior is critical for solvent selection during extraction, chromatography, and reaction design.

  • The Hydrochloride Salt (CAS 1315050-96-4): The protonated primary amine forms a stable crystal lattice with the chloride counter-ion. The high lattice energy and ionic nature render the salt highly soluble in polar protic solvents (e.g., methanol, water) via ion-dipole interactions. Conversely, it is effectively insoluble in non-polar or weakly polar aprotic solvents (e.g., heptane, dichloromethane).

  • The Free Base: Upon neutralization, the ionic character is lost. The steric bulk of the gem-dimethyl group at the C2 position shields the polar ester and amine functionalities, drastically increasing the molecule's lipophilicity. The free base becomes highly miscible in polar aprotic solvents (dichloromethane, ethyl acetate) and exhibits moderate solubility in non-polar alkanes (heptane).

Table 1: Empirical Solubility Matrix

To facilitate rapid solvent selection, the quantitative and qualitative solubility behaviors are summarized below based on dielectric constants ( ε ) and process chemistry observations.

SolventDielectric Constant ( ε )FormEmpirical SolubilityMechanistic Rationale
Water 80.1HCl SaltFree BaseHigh (>100 mg/mL)Low (<5 mg/mL)Strong ion-dipole interactions dissolve the salt. The lipophilic gem-dimethyl core rejects aqueous solvation of the free base.
Methanol 33.0HCl SaltFree BaseHigh High Hydrogen bonding disrupts the salt lattice; simultaneously solvates the polar functional groups of the free base.
Dichloromethane (DCM) 9.1HCl SaltFree BaseInsoluble (Suspension)High (>100 mg/mL)Lacks the hydrogen-bond donating capability to dissolve the salt. Excellent dipole-dipole solvation for the free base [1].
Ethyl Acetate (EtOAc) 6.0HCl SaltFree BaseInsoluble High Similar to DCM; frequently used for liquid-liquid extraction of the free base after aqueous neutralization.
Heptane 1.9HCl SaltFree BaseInsoluble Moderate Purely dispersive forces. Used as an anti-solvent or in binary mixtures (e.g., Heptane/EtOAc) for chromatography.

Solvent-Mediated Workflow: In Situ Free-Basing & Amidation

In advanced API synthesis, isolating the free base of a low-molecular-weight amino ester is often avoided due to volatility and stability concerns. Instead, the HCl salt is neutralized in situ within an organic solvent.

The following protocol is adapted from the optimized synthesis of an aza-cryptophycin ADC payload [1]. It is designed as a self-validating system : the success of the free-basing step is visually confirmed by a distinct phase transition from a heterogeneous suspension to a homogeneous solution.

Step-by-Step Methodology
  • Reactor Preparation: To a dry reactor, sequentially add the target carboxylic acid (1.0 equiv) and dichloromethane (DCM) (50 volumes relative to the acid).

  • Reagent Addition: Add (3S)-methyl 3-amino-2,2-dimethylbutanoate hydrochloride (1.05 equiv) and 1-hydroxybenzotriazole (HOBt) (1.5 equiv).

    • Causality Check: At this stage, the reaction mixture will be a heterogeneous suspension . The HCl salt is insoluble in DCM ( ε=9.1 ).

  • In Situ Neutralization: Slowly add N,N-diisopropylethylamine (DIPEA) (2.5 equiv) while maintaining the internal temperature at 20 °C.

  • Visual Validation: Stir the mixture for approximately 10 minutes.

    • Validation Check: The suspension will transition into a clear, homogeneous solution . This confirms the complete deprotonation of the salt into the highly DCM-soluble free base. If solids remain, the neutralization is incomplete, or the salt is wet.

  • Coupling Initiation: Once homogeneity is achieved, add the coupling agent (e.g., EDC·HCl) to initiate the amidation. The pre-dissolved free base ensures rapid, diffusion-controlled reaction kinetics.

Workflow Salt HCl Salt Form (Insoluble in DCM) Suspension Heterogeneous Suspension in DCM Salt->Suspension Add DCM (50 vol) FreeBase Free Base Form (Soluble in DCM) Suspension->FreeBase Add DIPEA (Neutralization) Product Amide Product (Homogeneous Solution) FreeBase->Product Add EDC/HOBt (Coupling)

Caption: Workflow demonstrating the phase transition of methyl (3S)-3-amino-2,2-dimethylbutanoate during in situ neutralization.

Chromatographic Behavior and Downstream Processing

Following the reaction, the solubility profile of the resulting derivatives dictates the purification strategy. Because the gem-dimethyl backbone imparts significant lipophilicity, the resulting amide products are highly soluble in moderately polar organic mixtures.

Solvent Systems for Silica Gel Chromatography

When purifying intermediates derived from methyl (3S)-3-amino-2,2-dimethylbutanoate, two primary binary solvent systems are highly effective:

  • Heptane / Ethyl Acetate (1/1 v/v): Ideal for standard normal-phase separations. The lipophilic core of the molecule ensures good retention and sharp peak shapes on silica when eluted with this moderately non-polar mixture [1].

  • Dichloromethane / Methanol (97/3 v/v): Utilized when the derivative contains additional polar functional groups (e.g., unprotected secondary amines or hydroxyls). The trace methanol disrupts strong hydrogen bonding with the silica stationary phase, preventing peak tailing[1].

SolventMatrix Target Target State of Amino Ester Salt Hydrochloride Salt Target->Salt Base Free Base / Amide Derivative Target->Base Protic Polar Protic (MeOH, H2O) High Solubility Salt->Protic Ion-Dipole Interactions Aprotic Polar Aprotic (DCM, EtOAc) High Solubility Salt->Aprotic Insoluble (Suspension) Base->Aprotic Dipole-Dipole Interactions NonPolar Non-Polar (Heptane) Moderate/Low Solubility Base->NonPolar Lipophilic Backbone Solvation

Caption: Decision matrix for solvent selection based on the ionization state of the amino ester.

Conclusion

The successful integration of methyl (3S)-3-amino-2,2-dimethylbutanoate into complex synthetic routes relies on exploiting its binary solubility profile. By recognizing that its hydrochloride salt is strictly soluble in protic media while its free base thrives in aprotic organics like DCM and EtOAc, process chemists can design robust, visually self-validating workflows. This mechanistic approach not only ensures high coupling yields but also streamlines downstream liquid-liquid extractions and chromatographic purifications.

References

  • Bendelac, A., Benedetti, F., Doublet-Decabras, V., Lokovi, R., Decalogne, F., & Bigot, A. (2022). Fit-for-Purpose Synthesis of an Aza-Cryptophycin Analogue as the Payload for an Antibody–Drug Conjugate. Organic Process Research & Development, 26(8), 2145-2154.[Link]

Exploratory

Introduction: Understanding the Compound and the Rationale for Analog-Based Safety Assessment

An In-depth Technical Guide to the Safe Handling of Methyl (3S)-3-amino-2,2-dimethylbutanoate and Its Structural Analogs Methyl (3S)-3-amino-2,2-dimethylbutanoate is a chiral, non-proteinogenic amino acid ester. Its stru...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of Methyl (3S)-3-amino-2,2-dimethylbutanoate and Its Structural Analogs

Methyl (3S)-3-amino-2,2-dimethylbutanoate is a chiral, non-proteinogenic amino acid ester. Its structure, featuring a tertiary butyl group adjacent to the ester and a stereocenter at the amino-substituted carbon, makes it a valuable building block in pharmaceutical and chemical synthesis. The absence of a dedicated Safety Data Sheet necessitates a conservative, evidence-based approach to safety and handling.

The primary structural analogs used for this assessment, methyl (2S)-2-amino-3,3-dimethylbutanoate and its (2R)-enantiomer, share the same molecular formula (C7H15NO2) and molecular weight (145.2 g/mol )[7]. They possess the same core functional groups—a methyl ester and a primary amine—and a sterically hindered dimethylbutanoate backbone. While the position of the amino group differs (position 3 vs. position 2), the overall physicochemical properties and likely toxicological profiles are expected to be similar. This analog-based approach is a cornerstone of chemical safety assessment when data for a specific compound is not available.

Hazard Identification and Classification

Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications of its structural isomers, methyl (3S)-3-amino-2,2-dimethylbutanoate should be treated as a hazardous substance.

Signal Word: Warning [6][8]

Primary Hazard Classifications:

  • Flammable Liquids: The analog, L-tert-Leucine Methyl Ester, is classified as a flammable liquid and vapor[6]. It is critical to prevent contact with ignition sources.

  • Acute Oral Toxicity: The (2R) isomer is classified as "Harmful if swallowed"[8].

  • Skin Corrosion/Irritation: May cause skin irritation[9][10].

  • Serious Eye Damage/Irritation: May cause serious eye irritation[9][10].

Precautionary Statements Summary:

A synthesis of precautionary statements from analog data provides a robust framework for safe handling[6][7][8][9]:

CategoryCodePrecautionary Statement
Prevention P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
P233Keep container tightly closed.
P240Ground and bond container and receiving equipment.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P301+P312IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P337+P313If eye irritation persists: Get medical advice/attention.
Storage P403+P235Store in a well-ventilated place. Keep cool.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Safe Handling and Engineering Controls

The causality behind safe handling protocols is to minimize all potential routes of exposure—inhalation, ingestion, and dermal contact—and to mitigate fire risk.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of methyl (3S)-3-amino-2,2-dimethylbutanoate should occur in a well-ventilated area. A laboratory fume hood is mandatory for any procedure that could generate aerosols or vapors, such as heating, vortexing, or transferring large quantities[11].

  • Ignition Source Control: Due to its flammability, the compound must be handled away from open flames, hot plates, and spark-producing equipment. Use explosion-proof electrical equipment and non-sparking tools where appropriate[6][12].

  • Static Discharge Prevention: Take precautionary measures against static discharge. Ensure containers and equipment are properly grounded and bonded during transfers[6][7].

  • Eyewash and Safety Shower: An operational and easily accessible emergency eyewash station and safety shower must be located in the immediate vicinity of the handling area[11].

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE is dictated by a risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles are mandatory at all times. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles[11].

  • Skin and Body Protection:

    • Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or pinholes before each use and replace them immediately if compromised.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: Not typically required if work is performed within a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Workflow for Safe Handling

The following diagram outlines the logical flow for the safe handling of the compound from receipt to disposal.

SafeHandlingWorkflow Safe Handling Workflow for Methyl (3S)-3-amino-2,2-dimethylbutanoate cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage A Receive & Verify Compound B Review SDS (Analog) & SOP A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Prepare & Verify Engineering Controls (Fume Hood) C->D E Transfer Compound (Grounded Equipment) D->E F Perform Experiment in Fume Hood E->F G Securely Close Container F->G H Decontaminate Work Area G->H L Store in Cool, Dry, Well-Ventilated Area G->L I Segregate Waste (Flammable Liquid) H->I J Remove & Dispose of Gloves I->J K Wash Hands Thoroughly J->K SpillResponse Emergency Spill Response Protocol cluster_immediate Immediate Actions cluster_containment Containment & Cleanup cluster_final Final Steps A Alert Personnel & Evacuate Area B Remove All Ignition Sources A->B C Ensure Adequate Ventilation B->C D Don Full PPE (incl. Respiratory if needed) C->D E Contain Spill with Inert Absorbent (e.g., sand, vermiculite) D->E F Collect Material with Non-Sparking Tools E->F G Place in a Sealed Container for Disposal F->G H Decontaminate Spill Area G->H I Dispose of Waste via Hazardous Waste Program H->I J Report Incident I->J

Caption: Step-by-step emergency response for a spill.

  • Fire-Fighting Measures: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. Water spray may be ineffective but can be used to cool fire-exposed containers.[13]

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][14] The storage area should be designated for flammable liquids.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It must be treated as hazardous waste and disposed of through a licensed waste disposal company.[6][9] Do not allow it to enter drains or waterways.[13]

References

  • Fisher Scientific.Safety Data Sheet for Methyl 3-aminothiophene-2-carboxylate. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC429570050&productDescription=METHYL+3-AMINOTHIOPHENE-2-CARB+5GR&vendorId=VN000321&countryCode=US&language=en]
  • Santa Cruz Biotechnology, Inc.Risperidone Z-Oxime Impurity | CAS 132961-05-8. [URL: https://www.scbt.com/p/risperidone-z-oxime-impurity-132961-05-8]
  • Thermo Fisher Scientific.Safety Data Sheet. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2Fsds%2F11140050_MSDS_EN.pdf]
  • Tokyo Chemical Industry Co., Ltd.Safety Data Sheet for L-tert-Leucine Methyl Ester. (March 04 2023). [URL: https://www.tcichemicals.com/JP/en/sds/L0255_JPE.pdf]
  • FUJIFILM Wako Pure Chemical Corporation.Safety Data Sheet. [URL: https://labchem-wako.fujifilm.com/us/product/detail/W01W0113-0207.html]
  • SynQuest Laboratories, Inc.Safety Data Sheet for Methyl 3-amino-2-fluorobenzoate. [URL: https://www.synquestlabs.com/sites/default/files/sds/4657-3-32.pdf]
  • NextSDS.METHYL 2-AMINO-3,3-DIMETHYLBUTANOATE — Chemical Substance Information. [URL: https://app.nextsds.com/en/search/substance/2375273-41-7]
  • NextSDS.methyl 2-amino-3-hydroxy-2,3-dimethylbutanoate hydrochloride — Chemical Substance Information. [URL: https://app.nextsds.com/en/search/substance/2375273-41-7]
  • ChemicalBook.132961-05-8 | CAS DataBase. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4854581.htm]
  • Clearsynth.Risperidone EP Impurity B | CAS No. 132961-05-8. [URL: https://www.clearsynth.com/en/cas-132961-05-8.html]
  • Alfa Omega Pharma.Risperidone Z-Oxime Impurity | 132961-05-8. [URL: https://www.alfaomegapharma.com/product/risperidone-z-oxime-impurity/]
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Foundational

An In-depth Technical Guide to the Isoelectric Point and pKa Values of Methyl (3S)-3-amino-2,2-dimethylbutanoate

Abstract The physicochemical properties of an active pharmaceutical ingredient (API), specifically its acid dissociation constant (pKa) and isoelectric point (pI), are fundamental parameters that govern its behavior in b...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The physicochemical properties of an active pharmaceutical ingredient (API), specifically its acid dissociation constant (pKa) and isoelectric point (pI), are fundamental parameters that govern its behavior in biological systems. These values are critical determinants of a drug's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of the theoretical principles and experimental methodologies for determining the pKa and pI of methyl (3S)-3-amino-2,2-dimethylbutanoate, a non-proteinogenic amino acid ester. We delve into the structural factors influencing its ionization, provide detailed protocols for its empirical determination via potentiometric titration, and discuss the implications of these properties for drug development professionals.

Introduction: The Critical Role of pKa and Isoelectric Point in Pharmaceutical Sciences

In the landscape of drug discovery and development, a thorough understanding of a molecule's ionization behavior is non-negotiable. The pKa value, which denotes the pH at which a functional group is 50% ionized, and the isoelectric point (pI), the pH at which a molecule carries no net electrical charge, are pivotal.[1][2] For a molecule like methyl (3S)-3-amino-2,2-dimethylbutanoate, these parameters dictate:

  • Aqueous Solubility: The charge state of a molecule significantly impacts its interaction with polar solvents like water. Solubility is often lowest at the isoelectric point, where the net charge is zero.[3][4]

  • Biological Membrane Permeability: The ability of a drug to cross lipid bilayers, a key step in absorption, is highest for the neutral, uncharged species. The Henderson-Hasselbalch equation allows for the calculation of the ratio of ionized to un-ionized forms at a given physiological pH.[5][6][7][8][9]

  • Drug-Target Interactions: The ionization state of both the drug and its biological target (e.g., an enzyme or receptor) can be crucial for binding affinity and specificity.

  • Formulation Development: Knowledge of pKa and pI is essential for developing stable and effective drug formulations, including buffered solutions and salt forms.

This guide will focus on methyl (3S)-3-amino-2,2-dimethylbutanoate, providing both a theoretical framework for estimating its key physicochemical properties and a practical guide to their experimental determination.

Theoretical Analysis of Methyl (3S)-3-amino-2,2-dimethylbutanoate

Molecular Structure and Ionizable Groups

Methyl (3S)-3-amino-2,2-dimethylbutanoate possesses a single primary amine (-NH2) as its sole ionizable group within the typical physiological pH range. The carboxylic acid group of the parent amino acid has been converted to a methyl ester (-COOCH3). This esterification is a critical modification as it removes the acidic proton of the carboxyl group, meaning it will not participate in acid-base equilibria in the same way a free carboxylic acid would.[10]

The key equilibrium to consider is the protonation of the primary amine:

(CH₃)₃C-CH(NH₂) -COOCH₃ + H₂O ⇌ (CH₃)₃C-CH(NH₃⁺)-COOCH₃ + OH⁻

Estimating the pKa Value

The pKa value in this context refers to the pKa of the conjugate acid, the protonated amine (-NH₃⁺). Most simple primary alkylamines have pKa values for their conjugate acids in the range of 9.5 to 11.0.[11][12] The specific value is influenced by the electronic and steric environment of the amino group.

To estimate the pKa of methyl (3S)-3-amino-2,2-dimethylbutanoate, we can examine structurally similar compounds:

  • tert-Butylamine ((CH₃)₃CNH₂): This molecule features a bulky t-butyl group directly attached to the nitrogen. Its reported pKa is approximately 10.68.[13][14][15][16]

  • Neopentylamine ((CH₃)₃CCH₂NH₂): This is a very close structural analog, with a t-butyl group adjacent to the carbon bearing the amino group. Its reported pKa is approximately 10.15 to 10.21.[17][18][19][20] The slight decrease in basicity compared to tert-butylamine may be attributed to the increased distance of the electron-donating alkyl groups from the nitrogen atom.

Given the structure of methyl (3S)-3-amino-2,2-dimethylbutanoate, the t-butyl group provides significant steric hindrance and electron-donating inductive effects. The methyl ester group is electron-withdrawing but is separated from the amine by a carbon atom, so its effect on the amine's basicity will be modest. Therefore, a reasonable estimate for the pKa of the protonated amine of methyl (3S)-3-amino-2,2-dimethylbutanoate would be in the range of 10.0 - 10.5 .

Calculating the Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule has a net charge of zero.[21] For a molecule with only one basic group and no acidic group (within the relevant pH range), the situation is nuanced.

  • At a pH well below the pKa (e.g., pH < 8), the amine group will be fully protonated (-NH₃⁺), and the molecule will carry a net positive charge.

  • At a pH well above the pKa (e.g., pH > 12), the amine group will be deprotonated (-NH₂), and the molecule will be neutral.

Therefore, for a simple base like this amino acid ester, the isoelectric point is effectively the pH at which the neutral form predominates. This occurs at pH values significantly above the pKa of the amino group. Unlike a typical amino acid with both acidic and basic groups, there isn't a specific pH where positive and negative charges balance to create a zwitterion. The molecule is either positively charged or neutral. The concept of pI is more applicable to amphoteric molecules. However, if a pI value must be assigned, it would be calculated based on the pKa of the single ionizable group. In this case, the pI would be mathematically equivalent to the pKa of the amino group, as this is the point where the concentrations of the protonated (charge +1) and deprotonated (charge 0) species are equal.

Experimental Determination of Physicochemical Properties

Theoretical estimations provide a valuable starting point, but empirical determination is the gold standard for accuracy. Potentiometric titration is a highly precise and commonly used technique for pKa determination.[22][23][24]

Protocol: Potentiometric Titration for pKa Determination

This protocol outlines the steps for determining the pKa of methyl (3S)-3-amino-2,2-dimethylbutanoate hydrochloride salt.

Objective: To determine the pKa of the primary amine function by titrating a solution of the compound with a standardized strong base.

Materials:

  • Methyl (3S)-3-amino-2,2-dimethylbutanoate hydrochloride (accurately weighed)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • 0.15 M Potassium Chloride (KCl) solution (for maintaining ionic strength)[25]

  • Calibrated pH meter and combination pH electrode

  • Magnetic stirrer and stir bar

  • Class A burette (50 mL)

  • Volumetric flasks and pipettes

  • Nitrogen gas source

Methodology:

  • Instrument Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.00, 7.00, and 10.00) that bracket the expected pKa.[25]

  • Sample Preparation: a. Accurately weigh a sufficient amount of methyl (3S)-3-amino-2,2-dimethylbutanoate hydrochloride to prepare a solution with a final concentration of approximately 1-10 mM. b. Dissolve the sample in a known volume of deionized water or 0.15 M KCl solution. The use of KCl helps to maintain a constant ionic strength throughout the titration.[25]

  • Titration Setup: a. Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). b. Place a magnetic stir bar in the beaker and begin gentle stirring. c. Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to displace dissolved CO₂, which can interfere with pH measurements.[24] d. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar. e. Fill the burette with the standardized 0.1 M NaOH solution.

  • Titration Procedure: a. Record the initial pH of the solution. b. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). c. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. d. Continue adding titrant until the pH has risen significantly past the equivalence point (e.g., to pH 11-12).

  • Data Analysis: a. Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. b. Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve (the inflection point). This can be found using the first or second derivative of the titration curve. c. The pKa is equal to the pH at the half-equivalence point (Vₑ/2).[26] At this point, the concentrations of the protonated amine (-NH₃⁺) and the neutral amine (-NH₂) are equal, as described by the Henderson-Hasselbalch equation.[5][6]

Table 1: Summary of Physicochemical Properties for Methyl (3S)-3-amino-2,2-dimethylbutanoate

PropertyMethodEstimated ValueComments
pKa (-NH₃⁺) Theoretical Estimation10.0 - 10.5Based on analogs like neopentylamine (pKa ≈ 10.2).[17][18]
pKa (-NH₃⁺) Potentiometric TitrationExperimentally DeterminedGold standard method for precise pKa determination.[22]
Isoelectric Point (pI) Theoretical Calculation≈ pKa of the amineFor a mono-basic compound, the pI is effectively the pKa.
Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the potentiometric titration experiment.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) Prepare_Sample Prepare Analyte Solution (1-10 mM in 0.15M KCl) Prepare_Titrant Prepare Standardized 0.1M NaOH Setup Assemble Titration Cell (Stirrer, N2 Purge) Prepare_Titrant->Setup Titrate Add NaOH Titrant in Increments Setup->Titrate Record Record pH vs. Volume Titrate->Record Record->Titrate Repeat until pH > 11 Plot Plot Titration Curve (pH vs. Volume) Record->Plot Find_EP Determine Equivalence Point (Vₑ) Plot->Find_EP Calc_pKa Calculate pKa (pH at Vₑ/2) Find_EP->Calc_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Data Interpretation and Applications in Drug Development

The experimentally determined pKa value provides a precise measure of the basicity of methyl (3S)-3-amino-2,2-dimethylbutanoate. With an expected pKa around 10.2, this compound will be almost entirely protonated and positively charged at physiological pH (≈ 7.4).

Using the Henderson-Hasselbalch equation: pH = pKa + log([Base]/[Acid]) 7.4 = 10.2 + log([R-NH₂]/[R-NH₃⁺]) -2.8 = log([R-NH₂]/[R-NH₃⁺]) 10⁻²·⁸ = [R-NH₂]/[R-NH₃⁺] ≈ 1/631

This calculation demonstrates that at physiological pH, for every one molecule in the neutral, membrane-permeable form (R-NH₂), there are over 600 molecules in the protonated, charged form (R-NH₃⁺).

Implications:

  • Absorption: The low fraction of the neutral form suggests that passive diffusion across the gastrointestinal tract may be limited. The compound will likely exhibit low oral bioavailability unless active transport mechanisms are involved.

  • Solubility: The predominance of the charged, cationic form at physiological pH indicates that the compound will have high aqueous solubility. This is advantageous for developing intravenous formulations.

  • Formulation: For oral dosage forms, strategies to enhance absorption, such as formulation with permeation enhancers or development of a prodrug, might be necessary. The compound's high solubility makes it a good candidate for salt formation to improve stability and handling properties.

Conclusion

The determination of the pKa and isoelectric point of methyl (3S)-3-amino-2,2-dimethylbutanoate is a foundational step in its characterization as a potential pharmaceutical agent. Theoretical analysis based on structural analogs predicts a pKa for the conjugate acid of the primary amine to be in the range of 10.0-10.5. Potentiometric titration serves as the definitive experimental method to precisely determine this value. The resulting data are indispensable for researchers and drug development professionals, providing critical insights that guide formulation strategies, predict ADME properties, and ultimately influence the path of a compound from discovery to clinical application.

References

  • Vertex AI Search. (n.d.). Isoelectric Focusing: Principles, Applications, Advantages, and Limitations.
  • Wikipedia. (2024). Henderson–Hasselbalch equation.
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  • PubChem. (n.d.). Tert-Butylamine.
  • ChemicalBook. (n.d.). tert-Butylamine CAS#: 75-64-9.
  • Smolecule. (2023, August 15). Buy Neopentylamine | 5813-64-9.
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  • MyBioSource Learning Center. (n.d.). Isoelectric focusing.
  • Omni Calculator. (n.d.). Henderson-Hasselbalch Calculator.
  • ChemTalk. (2021, December 2). Henderson-Hasselbalch Equation.
  • Khan Academy. (n.d.). Henderson–Hasselbalch equation (video).
  • SlideShare. (n.d.). Henderson Hasselbalch Equation.
  • Avdeef, A., et al. (2007). Development of Methods for the Determination of pKa Values. PMC.
  • Khan Academy. (n.d.). Isoelectric focusing (article).
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Organic Lecture Series. (n.d.). Amines.
  • Wikidata. (n.d.). Neopentylamine.
  • Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Reddit. (2025, October 3). What is pka value of amines?. r/chemhelp.
  • OpenStax. (n.d.). 24.3 Basicity of Amines. Organic Chemistry: A Tenth Edition.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butylamine.
  • Benchchem. (n.d.). Neopentylamine Reagent|CAS 5813-64-9.
  • East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Monoprotic Acid.
  • Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them).
  • RSC Publishing. (n.d.). Constitutional adaptation to pKa modulation by remote ester hydrolysis.
  • Chemistry LibreTexts. (2025, July 30). 12.3: Amino Acids and Isoelectric Points.
  • Creative Proteomics. (n.d.). Isoelectric Point of Amino Acids: Calculation and Applications.
  • PubChem. (n.d.). N,N-Dimethyl neopentylamine.
  • Creative Proteomics. (n.d.). What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications.
  • University of Calgary. (n.d.). Ch27: Isoelectronic point.
  • ACS Publications. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry.
  • Wikipedia. (n.d.). Neopentylamine.
  • University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents.
  • ACS Publications. (2022, May 9). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega.
  • PMC. (2023, October 31). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film.
  • ACS Publications. (2023, October 30). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry.
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Protocols & Analytical Methods

Method

Application Notes: Methyl (3S)-3-amino-2,2-dimethylbutanoate as a Strategic Chiral Building Block in Drug Discovery

Introduction: The Strategic Value of Constrained Non-Proteinogenic Amino Acids In modern drug discovery, the rational design of small molecules with high target affinity, selectivity, and optimized pharmacokinetic profil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Constrained Non-Proteinogenic Amino Acids

In modern drug discovery, the rational design of small molecules with high target affinity, selectivity, and optimized pharmacokinetic profiles is paramount. Chiral building blocks are indispensable tools in this endeavor, as biological systems are inherently chiral, and stereochemistry dictates the precise three-dimensional complementarity between a drug and its target.[1] Among the vast arsenal of available chiral synthons, non-proteinogenic amino acids offer unique structural motifs not found in nature, enabling medicinal chemists to explore novel chemical space and overcome common drug development hurdles.

This guide focuses on methyl (3S)-3-amino-2,2-dimethylbutanoate , a non-proteinogenic β-amino acid ester. Its structure is distinguished by two key features: a stereocenter at the β-carbon and a gem-dimethyl substitution at the α-carbon. This unique arrangement imparts significant conformational rigidity and metabolic stability, making it a highly valuable building block for crafting sophisticated therapeutic agents. The gem-dimethyl group, in particular, acts as a "conformational lock," restricting bond rotation and pre-organizing the molecule into a more defined shape. This can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity. Furthermore, this quaternary center serves as a steric shield, protecting the adjacent amide bond from enzymatic degradation by proteases, a critical feature for enhancing the in-vivo half-life of peptidomimetic drugs.

Physicochemical and Spectroscopic Data

Proper characterization is the foundation of synthetic chemistry. The key properties of the building block and its parent acid are summarized below.

PropertyValueSource
Compound Name Methyl (3S)-3-amino-2,2-dimethylbutanoate-
Synonyms Methyl (S)-3-amino-2,2-dimethylbutanoate-
Structure Structure of 3-amino-2,2-dimethylbutanoic acid (Parent Acid)[2]
CAS Number 2408938-44-1 (Hydrochloride Salt)[3]
720660-14-0 (Racemic Acid)[2]
Molecular Formula C₇H₁₅NO₂-
Molecular Weight 145.20 g/mol -
Appearance Typically a colorless oil or low-melting solid-

Synthesis of the Chiral Building Block

The enantioselective synthesis of β-amino acids with α-quaternary centers is a non-trivial synthetic challenge. The following protocol is adapted from a scalable synthesis reported in the context of the drug candidate LP-922056, demonstrating a field-proven method.[1][4] The process involves the creation of the parent acid, followed by a standard esterification.

Protocol 1: Synthesis of (S)-3-Amino-2,2-dimethylbutanoic Acid

This protocol outlines the key resolution step to obtain the enantiomerically pure parent acid.

Principle: This method relies on the classical resolution of a racemic mixture of 3-amino-2,2-dimethylbutanoic acid using a chiral resolving agent, such as (S)-(+)-mandelic acid. The two diastereomeric salts formed exhibit different solubilities, allowing for their separation by fractional crystallization. The desired diastereomeric salt is then treated with a base to liberate the enantiomerically pure free amino acid.

Materials and Reagents:

  • Racemic 3-amino-2,2-dimethylbutanoic acid

  • (S)-(+)-Mandelic acid

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Dowex® 50WX8 ion-exchange resin (or equivalent)

  • Standard laboratory glassware, filtration apparatus

Step-by-Step Procedure:

  • Salt Formation: Dissolve racemic 3-amino-2,2-dimethylbutanoic acid (1.0 eq) in hot methanol. In a separate flask, dissolve (S)-(+)-mandelic acid (1.0 eq) in hot methanol.

  • Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, then further cool in an ice bath to promote crystallization. The less soluble diastereomeric salt, ((S)-amino acid • (S)-mandelic acid), will precipitate.

  • Isolation: Collect the crystalline solid by vacuum filtration and wash with a small amount of cold diethyl ether to remove soluble impurities.

  • Enantiomeric Purity Check: The optical purity of the resolved salt can be assessed at this stage using techniques like chiral HPLC or by measuring the specific rotation. If necessary, the salt can be recrystallized from hot methanol to enhance enantiomeric excess.

  • Liberation of the Free Amino Acid: Dissolve the purified diastereomeric salt in water and treat with a basic ion-exchange resin (e.g., Dowex®) or a stoichiometric amount of a base like NaOH to neutralize the mandelic acid.

  • Final Purification: Elute the free amino acid from the ion-exchange resin or extract it from the aqueous solution. Lyophilize or crystallize the product from a suitable solvent system to yield pure (S)-3-amino-2,2-dimethylbutanoic acid.

Protocol 2: Methyl Esterification

Principle: The carboxylic acid is converted to the methyl ester under acidic conditions. Thionyl chloride reacts with methanol to generate HCl in situ, which protonates the carboxylic acid, activating it for nucleophilic attack by methanol.

Materials and Reagents:

  • (S)-3-Amino-2,2-dimethylbutanoic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: Suspend (S)-3-amino-2,2-dimethylbutanoic acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise. Caution: This reaction is exothermic and releases HCl gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. The suspension should become a clear solution as the reaction progresses.

  • Workup: Remove the solvent under reduced pressure. Dissolve the resulting residue in DCM or EtOAc and carefully wash with saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Isolation: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield methyl (3S)-3-amino-2,2-dimethylbutanoate as a crude oil, which can be purified by distillation or column chromatography if necessary.

G cluster_0 Synthesis of (S)-Parent Acid cluster_1 Esterification RacemicAcid Racemic 3-amino- 2,2-dimethylbutanoic acid SaltFormation Salt Formation (Methanol) RacemicAcid->SaltFormation MandelicAcid (S)-(+)-Mandelic Acid MandelicAcid->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization DiastereomericSalt Diastereomeric Salt ((S)-acid • (S)-mandelic acid) Crystallization->DiastereomericSalt BaseTreatment Base Treatment (e.g., Ion Exchange) DiastereomericSalt->BaseTreatment PureAcid (S)-3-Amino-2,2-dimethyl- butanoic Acid BaseTreatment->PureAcid Esterification Esterification (SOCl₂, Methanol) PureAcid->Esterification FinalProduct Methyl (3S)-3-amino- 2,2-dimethylbutanoate Esterification->FinalProduct

Workflow for the synthesis of the chiral building block.

Application in Drug Discovery: The Case of Notum Inhibitor LP-922056

A compelling example of this building block's utility is its incorporation into LP-922056 , a potent and orally active inhibitor of the carboxylesterase Notum.[1][4][5]

Biological Context: Wnt Signaling and Notum The Wnt signaling pathway is a crucial cellular communication network involved in embryogenesis and tissue homeostasis.[5] Wnt proteins require a specific lipid modification—palmitoleoylation—to be active. The enzyme Notum acts as a key negative regulator of this pathway by removing this essential lipid group, thereby inactivating Wnt proteins.[4] Inhibition of Notum has emerged as a promising therapeutic strategy for diseases where enhanced Wnt signaling is desirable, such as for stimulating bone formation in osteoporosis.[1][5]

WntSignaling Wnt Active Wnt (Palmitoleoylated) Receptor Frizzled/LRP Receptor Wnt->Receptor Binds Notum Notum (Carboxylesterase) Wnt->Notum Substrate Signal Wnt Signaling Pathway (e.g., Bone Formation) Receptor->Signal Activates InactiveWnt Inactive Wnt (Deacylated) Notum->InactiveWnt Deacylates LP922056 LP-922056 LP922056->Notum Inhibits

Role of Notum and its inhibitor LP-922056 in Wnt signaling.

Role of the Building Block in LP-922056 LP-922056 features the (S)-3-amino-2,2-dimethylbutanoic acid moiety linked via an amide bond to a substituted thieno[2,3-d]pyrimidine core. The incorporation of this specific building block is a deliberate design choice to confer critical drug-like properties:

  • Potent Inhibition: The (S)-stereocenter ensures the precise orientation of the carboxylic acid and the rest of the molecule within the Notum active site, forming a network of hydrogen bonds with key residues like Trp128, Gly127, and Ala233.[5]

  • Metabolic Stability: The gem-dimethyl group shields the adjacent amide bond from hydrolysis by systemic proteases, a crucial factor for achieving good oral bioavailability (65% in mice) and a long half-life (8 hours).[5]

  • Conformational Constraint: The steric bulk of the gem-dimethyl group restricts the conformation of the side chain, likely contributing to the high binding affinity by minimizing the entropic cost of binding.

Key Synthetic Protocols for Application

The following protocols outline how to utilize methyl (3S)-3-amino-2,2-dimethylbutanoate in common synthetic transformations relevant to drug discovery.

Protocol 3: Amide Bond Formation (HATU Coupling)

This protocol describes the coupling of the building block to a carboxylic acid, a reaction central to the synthesis of LP-922056.[1] HATU is an efficient coupling reagent, particularly for sterically hindered components.[6][7][8]

Principle: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a uronium salt-based coupling reagent that reacts with a carboxylate to form a highly reactive OAt-active ester. This intermediate rapidly reacts with the primary amine of the building block to form a stable amide bond with a low risk of racemization.[8] A non-nucleophilic base like DIPEA is required to form the initial carboxylate and neutralize the released HCl.

Materials and Reagents:

  • Methyl (3S)-3-amino-2,2-dimethylbutanoate (1.1 eq)

  • Carboxylic acid of interest (e.g., a heterocyclic acid core) (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous lithium chloride (LiCl) or sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Setup: In a dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Activation: Add DIPEA (3.0 eq) to the solution and stir at room temperature for 10-15 minutes. This "pre-activation" step allows for the formation of the reactive OAt-ester.[6]

  • Coupling: Add a solution of methyl (3S)-3-amino-2,2-dimethylbutanoate (1.1 eq) in a small amount of DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS. The steric hindrance from the gem-dimethyl group may necessitate longer reaction times compared to unhindered amines.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash sequentially with saturated aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Protocol 4: Ester Hydrolysis (Saponification)

In the synthesis of LP-922056, the final step is the hydrolysis of the ester to the active carboxylic acid.[1]

Principle: Saponification is the base-mediated hydrolysis of an ester.[9] Lithium hydroxide (LiOH) is a commonly used base that effectively cleaves the methyl ester to form a lithium carboxylate salt. Subsequent acidification during workup provides the final carboxylic acid.[10][11]

Materials and Reagents:

  • Methyl ester substrate (from Protocol 3) (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0-5.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Setup: Dissolve the methyl ester substrate in a mixture of THF and water (e.g., 3:1 ratio).

  • Hydrolysis: Add LiOH·H₂O (2.0-5.0 eq) and stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH ~3 by adding 1 M HCl.

  • Extraction: Extract the product into ethyl acetate (3x).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid product.

Conclusion

Methyl (3S)-3-amino-2,2-dimethylbutanoate is more than just a chiral molecule; it is a strategic tool for medicinal chemists. The gem-dimethyl group provides a powerful method for instilling conformational rigidity and metabolic stability—two pillars of modern drug design. Its successful incorporation into the clinical candidate LP-922056 validates its role in creating potent, selective, and orally bioavailable therapeutics. The protocols provided herein offer a practical guide for the synthesis and application of this building block, empowering researchers to leverage its unique properties in the discovery of next-generation medicines.

References

  • Willis, N. J., Bayle, E. D., Papageorgiou, G., et al. (2019). An improved, scalable synthesis of Notum inhibitor LP-922056 using 1-chloro-1,2-benziodoxol-3-one as a superior electrophilic chlorinating agent. Beilstein Journal of Organic Chemistry, 15, 2790–2797. Available at: [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Available at: [Link]

  • Willis, N. J., et al. (2019). An improved, scalable synthesis of Notum inhibitor LP-922056 using 1-chloro-1,2-benziodoxol-3-one as a superior electrophilic chlorinating agent. PubMed. Available at: [Link]

  • Fish, P. V., et al. (2021). Small-molecule inhibitors of carboxylesterase Notum. Pharmaceuticals, 14(5), 444. Available at: [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Available at: [Link]

  • NextSDS. METHYL 2-AMINO-3,3-DIMETHYLBUTANOATE — Chemical Substance Information. Available at: [Link]

  • Thieme. (2003). 2.2 Carboxy Group. Available at: [Link]

  • Sciforum. (2017). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Available at: [Link]

  • Arotech Diagnostics. (2023). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Available at: [Link]

  • National Institutes of Health. (2013). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Available at: [Link]

  • Google Patents. (2013). CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.
  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]

  • MDPI. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Available at: [Link]

  • PubChem. CID 160834591. Available at: [Link]

  • Lab Supplies. methyl (R)-3-amino-2,2-dimethylbutanoate hydrochloride, 95% Purity. Available at: [Link]

  • PubChem. 3-Amino-2,2-dimethylbutanoic acid. Available at: [Link]

  • National Institutes of Health. (2024). Upregulation of Fatty Acid Synthase Increases Activity of β-Catenin and Expression of NOTUM to Enhance Stem-like Properties of Colorectal Cancer Cells. Available at: [Link]

  • ResearchGate. (2024). Synthesis of N‐Boc protected 3,3‐dimethylbutanoic acid (Adb). Available at: [Link]

Sources

Application

Application Note: Asymmetric Synthesis Workflows Utilizing Methyl (3S)-3-amino-2,2-dimethylbutanoate in ADC Payload Development

Executive Summary Methyl (3S)-3-amino-2,2-dimethylbutanoate (CAS: 1315050-96-4) has emerged as a critical chiral building block in the synthesis of complex macrocyclic compounds, most notably the aza-cryptophycin family...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (3S)-3-amino-2,2-dimethylbutanoate (CAS: 1315050-96-4) has emerged as a critical chiral building block in the synthesis of complex macrocyclic compounds, most notably the aza-cryptophycin family of antimitotic agents. As the payload landscape for Antibody-Drug Conjugates (ADCs) shifts toward highly potent, structurally stable molecules, the incorporation of sterically hindered unnatural amino acids is paramount. This application note provides a comprehensive, field-validated protocol for the asymmetric synthesis workflows utilizing this compound, detailing the mechanistic rationale behind coupling conditions and downstream macrocyclization.

The Strategic Role of the Gem-Dimethyl Chiral Center

In the architecture of cryptophycins, methyl (3S)-3-amino-2,2-dimethylbutanoate serves as the "Unit B" equivalent [1]. The presence of the gem-dimethyl group at the C2 position is not merely structural; it is functionally essential for two reasons:

  • Conformational Locking: The severe steric bulk restricts the torsional angles ( ϕ and ψ ) of the resulting amide bond. This rigidifies the macrocycle into a bioactive conformation that optimally docks into the Vinca alkaloid binding site on β -tubulin.

  • Proteolytic Stability: The steric shielding provided by the adjacent methyl groups protects the ester and amide linkages from premature enzymatic cleavage in plasma, a critical parameter for ADC payloads that must remain intact during systemic circulation.

Mechanistic Insights: Overcoming Steric Hindrance in Peptide Coupling

Coupling a highly hindered amine like (3S)-methyl 3-amino-2,2-dimethylbutanoate to a chiral acid (e.g., Unit A precursors) presents a significant synthetic challenge. Standard coupling reagents (e.g., DCC, PyBOP) often result in sluggish reaction kinetics, which in turn provides ample time for the activated chiral acid to undergo oxazolone formation, leading to epimerization at the α -carbon.

To circumvent this, the protocol utilizes the EDCI/HOBt system [1].

  • Causality of EDCI/HOBt: HOBt (1-hydroxybenzotriazole) rapidly reacts with the O-acylisourea intermediate formed by EDCI to generate an active OBt-ester. This ester is highly reactive toward amines but stable enough to suppress the oxazolone pathway, preserving the enantiomeric excess (ee) of the acid.

  • Causality of DIPEA: N,N-Diisopropylethylamine is selected over triethylamine because its increased steric bulk prevents it from acting as a competing nucleophile, ensuring it only serves to liberate the free base of the amine hydrochloride salt without interfering with the activated ester.

Experimental Protocol: Synthesis of Aza-Cryptophycin Precursor (Compound 19)

Self-Validating System Note: The protocol incorporates in-process visual cues (e.g., dissolution of suspension) to confirm the successful formation of the free base prior to the addition of the coupling agent, ensuring the reaction does not stall.

Materials & Reagents
  • (2R)-3-(3-chloro-4-methoxyphenyl)-2-(prop-2-enoylamino)propanoic acid (Unit A precursor)

  • (3S)-Methyl 3-amino-2,2-dimethylbutanoate hydrochloride [2]

  • 1-Hydroxybenzotriazole (HOBt, anhydrous)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-(3-(dimethylamino)propyl)-N'-ethylcarbodiimide hydrochloride (EDCI)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: To a thoroughly dried 2 L one-neck round-bottom flask under a nitrogen atmosphere, sequentially add the Unit A precursor (12.8 g, 50 mmol, 1.0 equiv) and anhydrous DCM (640 mL, 50 volumes).

  • Amine Addition: Add (3S)-methyl 3-amino-2,2-dimethylbutanoate hydrochloride (8.61 g, 52.5 mmol, 1.05 equiv) to the stirring solution.

  • Activation and Neutralization: Add HOBt (10.36 g, 75 mmol, 1.5 equiv) followed by the dropwise addition of DIPEA (20.05 mL, 125 mmol, 2.5 equiv).

  • In-Process Validation: Stir the resulting yellow suspension at 20 °C. Monitor the reaction visually; complete dissolution of the solids should occur within ~10 minutes, indicating the successful liberation of the amine free base and formation of the homogeneous HOBt-acid complex.

  • Coupling Initiation: Once the solution is clear, add EDCI (14.38 g, 75 mmol, 1.5 equiv) in three equal portions over 15 minutes to control the mild exotherm.

  • Reaction Progression: Stir the reaction mixture at 20 °C for 12 hours. Reaction completion can be verified via UPLC-MS (disappearance of the starting acid).

  • Workup: Quench the reaction by adding 1M aqueous HCl (300 mL) to remove unreacted amine and DIPEA. Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 (300 mL) and brine (300 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the dipeptide precursor (Compound 19) as a crude solid, which can be purified via flash chromatography (Yield: ~85-90%).

Downstream Application: Macrocyclization and Asymmetric Epoxidation

Following the coupling of the (3S)-amino ester, the linear precursor undergoes a highly trans-selective Ring-Closing Metathesis (RCM) using a Ruthenium-based catalyst to form the macrocyclic core.

The final, and historically most challenging, step in cryptophycin synthesis is the installation of the epoxide. Traditional peracid oxidations yield poor diastereomeric ratios. Utilizing a Corey-Chaykovsky-type reaction with a chiral sulfonium salt and a phosphazene base (P2-Et) at -65 °C ensures high diastereoselectivity (>95:5 d.r.), directly enabling the gram-scale production of the ADC payload [1].

Quantitative Data: Reaction Optimization

Table 1: Comparison of Epoxidation Methods on the Macrocyclic Core

Epoxidation MethodReagents / CatalystTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)Scalability
Traditional Oxidation mCPBA, DCM0 to 2045%1.2 : 1Poor (Requires prep-HPLC)
Dioxirane Oxidation Dimethyldioxirane (DMDO)-2052%2.5 : 1Moderate
Asymmetric Corey-Chaykovsky Chiral Sulfonium, P2-Et-6582%> 95 : 5Excellent (Gram-scale)

Data synthesized from comparative process chemistry optimizations for aza-cryptophycin payloads.

Visualizations

Synthesis A (3S)-Methyl 3-amino- 2,2-dimethylbutanoate C Amide Coupling (EDCI, HOBt, DIPEA) A->C B Chiral Acid (Unit A Precursor) B->C D Compound 19 (Dipeptide Fragment) C->D E Ring-Closing Metathesis D->E F Macrocyclic Core E->F G Asymmetric Corey-Chaykovsky F->G H Aza-Cryptophycin Payload G->H

Workflow for the asymmetric synthesis of Aza-Cryptophycin utilizing the (3S)-amino ester.

MOA ADC Aza-Cryptophycin ADC Endo Receptor Internalization ADC->Endo Lyso Lysosomal Cleavage Endo->Lyso Payload Free Aza-Cryptophycin Lyso->Payload Tubulin Tubulin Binding (Vinca Domain) Payload->Tubulin Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Apoptosis Tumor Cell Apoptosis Arrest->Apoptosis

Intracellular mechanism of action for Aza-Cryptophycin ADCs.

References

  • Title: Fit-for-Purpose Synthesis of an Aza-Cryptophycin Analogue as the Payload for an Antibody–Drug Conjugate Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Method

Application Note: Optimal Coupling Strategies for Methyl (3S)-3-amino-2,2-dimethylbutanoate Derivatives

Executive Summary & The Steric Challenge Methyl (3S)-3-amino-2,2-dimethylbutanoate is a highly valuable, yet exceptionally challenging aliphatic building block used in advanced drug development and peptidomimetic synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Steric Challenge

Methyl (3S)-3-amino-2,2-dimethylbutanoate is a highly valuable, yet exceptionally challenging aliphatic building block used in advanced drug development and peptidomimetic synthesis. Structurally, it features a primary amine situated on a secondary carbon (C3) that is directly adjacent to a bulky quaternary carbon (C2, the gem-dimethyl group).

This neopentyl-like steric environment creates a massive physical shield around the nitrogen lone pair, severely restricting the trajectory of incoming electrophiles. When attempting to form an amide bond with this derivative, standard carbodiimide-based coupling reagents (e.g., EDC/HOBt, DCC) typically fail. These traditional methods are characterized by sluggish kinetics, incomplete conversion, and competing side reactions such as the epimerization of the carboxylic acid partner or the hydrolysis of the active ester . Overcoming this activation energy barrier requires highly reactive intermediates with minimal steric profiles.

Mechanistic Rationale for Reagent Selection

To successfully acylate methyl (3S)-3-amino-2,2-dimethylbutanoate, the coupling strategy must be deliberately chosen based on the kinetic limitations of the substrate.

  • Acid Fluorides via TFFH (The Ultimate Solution): The generation of acyl fluorides in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is the most effective strategy for extreme steric hindrance . The van der Waals radius of the fluorine atom (1.47 Å) is exceptionally small, minimizing steric clashes during the nucleophilic attack. Furthermore, unlike acyl chlorides, acyl fluorides are highly stable to hydrolysis. This thermal stability allows the reaction to be heated, providing the necessary kinetic energy to drive the hindered coupling.

  • Uronium/Oxyma Reagents (COMU): While HATU is a gold standard for difficult couplings, its use with extremely slow-reacting hindered amines can lead to a dead-end side reaction: the guanidinylation of the amine. COMU, an Oxyma-based uronium salt, mitigates this risk while providing superior reactivity and excellent control over epimerization . The Oxyma leaving group provides potent neighboring-group participation without the capping risks associated with HOAt-based uroniums.

  • Phosphonium Reagents (PyAOP): For substrates where uronium-induced guanidinylation remains a persistent issue, phosphonium salts like PyAOP generate the highly reactive HOAt ester without any possibility of capping the hindered amine, making it ideal for prolonged reaction times.

Quantitative Performance Comparison

The following table summarizes the expected performance of various coupling reagents when applied to highly hindered neopentyl-type amines like methyl (3S)-3-amino-2,2-dimethylbutanoate.

Coupling ReagentActive IntermediateRisk of Amine GuanidinylationEpimerization ControlRelative Yield (Hindered Systems)
EDC / HOBt OBt EsterLowModerate< 15% (Often fails)
HATU OAt EsterHigh (Due to slow kinetics)Good30 - 50%
COMU Oxyma EsterLowExcellent60 - 75%
PyAOP OAt EsterNoneGood70 - 85%
TFFH Acyl FluorideNoneModerate> 90%

Reaction Pathway & Decision Workflows

ReactionPathway A Carboxylic Acid + TFFH B Acyl Fluoride Intermediate A->B DIPEA, CH2Cl2 Fast Activation D Sterically Hindered Amide Product B->D Amine Addition Elevated Temp C Methyl (3S)-3-amino- 2,2-dimethylbutanoate C->D Nucleophilic Attack

Fig 1: TFFH-mediated acyl fluoride generation and subsequent hindered amine nucleophilic attack.

DecisionMatrix Start Evaluate Carboxylic Acid & Hindered Amine Epimerization Is the Acid Prone to Epimerization? Start->Epimerization UseCOMU Use COMU / Oxyma (Mild, High Retention) Epimerization->UseCOMU Yes ExtremeBulk Is the Amine Extremely Sterically Hindered? Epimerization->ExtremeBulk No UseTFFH Use TFFH / Acid Fluoride (Small Leaving Group) ExtremeBulk->UseTFFH Yes (e.g., adjacent quaternary C) UsePyAOP Use PyAOP (Avoids Guanidinylation) ExtremeBulk->UsePyAOP Moderate to High

Fig 2: Decision matrix for selecting coupling reagents based on substrate steric bulk and chirality.

Experimental Workflows & Self-Validating Protocols

Protocol A: In Situ Acyl Fluoride Generation via TFFH

Objective: Overcome extreme steric hindrance by utilizing the small atomic radius and high thermal stability of the acyl fluoride intermediate.

Reagents:

  • Carboxylic acid (1.2 eq)

  • Methyl (3S)-3-amino-2,2-dimethylbutanoate (1.0 eq)

  • TFFH (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DCM or DMF

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid and TFFH in anhydrous DCM under an inert argon atmosphere.

  • Base Addition: Add DIPEA dropwise at 0 °C. Causality: Slow addition at low temperatures prevents localized heating, thereby minimizing base-catalyzed epimerization of the carboxylic acid prior to activation.

  • Intermediate Generation: Stir the mixture for 30 minutes at room temperature.

  • Self-Validation Step 1 (QC): Quench a 5 µL aliquot of the reaction mixture in 100 µL of methanol and analyze via LC-MS. The detection of the corresponding methyl ester confirms the quantitative conversion of the acid to the highly reactive acyl fluoride intermediate.

  • Coupling: Add the hindered amine, methyl (3S)-3-amino-2,2-dimethylbutanoate, in a single portion.

  • Thermal Acceleration: Heat the reaction to 40–50 °C (using a sealed tube if in DCM) or reflux. Causality: Acyl fluorides are thermally stable; elevating the temperature provides the necessary kinetic energy for the hindered amine to penetrate the steric shield without degrading the electrophile.

  • Self-Validation Step 2 (QC): Monitor via LC-MS. The disappearance of the acyl fluoride mass and the appearance of the target amide mass validates the successful nucleophilic attack.

Protocol B: Oxyma-Mediated Amidation via COMU

Objective: Achieve high-yielding coupling for epimerization-sensitive substrates where elevated temperatures (as required in Protocol A) are not tolerated.

Reagents:

  • Carboxylic acid (1.1 eq)

  • Methyl (3S)-3-amino-2,2-dimethylbutanoate (1.0 eq)

  • COMU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid and COMU in DMF. Add DIPEA at 0 °C and stir for exactly 5 minutes. Causality: COMU reacts almost instantaneously to form the Oxyma active ester; prolonged pre-activation can lead to the degradation of this active ester before the slow-reacting amine has a chance to attack.

  • Amine Addition: Add the hindered amine to the reaction mixture and allow it to warm to room temperature.

  • Propagation: Stir at room temperature for 12–24 hours.

  • Self-Validation Step (QC): Monitor the reaction via LC-MS. The formation of the Oxyma active ester can be observed as a distinct intermediate mass. Critical Decision Point: If the active ester forms successfully but the amine fails to consume it within 4 to 6 hours, the steric bulk of the specific substrate exceeds the kinetic capacity of the Oxyma ester. This dictates an immediate abort and switch to the TFFH methodology (Protocol A).

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl (3S)-3-amino-2,2-dimethylbutanoate

Welcome to the technical support center for the synthesis of methyl (3S)-3-amino-2,2-dimethylbutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of methyl (3S)-3-amino-2,2-dimethylbutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chiral building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and optimize your reaction yields.

Introduction

Methyl (3S)-3-amino-2,2-dimethylbutanoate, a derivative of L-tert-Leucine, is a crucial chiral intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer drugs.[1] Achieving a high yield of the desired (S)-enantiomer is critical for the efficiency and cost-effectiveness of the overall synthetic route. This guide provides practical, experience-driven insights to help you overcome common hurdles in its synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, offering step-by-step solutions and the scientific rationale behind them.

Low Yield After Esterification

Question: I am experiencing a low yield during the direct esterification of (3S)-3-amino-2,2-dimethylbutanoic acid with methanol. What are the likely causes and how can I improve the yield?

Answer: Low yields in the direct esterification of amino acids are a common issue, often stemming from their zwitterionic nature, which leads to low solubility in organic solvents.[2][3][4]

Core Issues and Solutions:

  • Incomplete Reaction/Unfavorable Equilibrium: The Fischer esterification is a reversible reaction.[5][6]

    • Solution: To drive the equilibrium towards the product, it is essential to remove the water formed during the reaction. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent. Alternatively, using a large excess of the alcohol (methanol) can also shift the equilibrium.[5]

  • Sub-optimal Catalyst: The choice and amount of acid catalyst are crucial.

    • Solution: While common mineral acids like HCl and H₂SO₄ are used, their effectiveness can vary.[2][3] Thionyl chloride (SOCl₂) in methanol is a highly effective reagent for this transformation as it reacts with methanol to generate HCl in situ and also consumes water.[7] Trimethylchlorosilane (TMSCl) in methanol is another mild and efficient system for this esterification.[7]

  • Side Reactions: The unprotected amino group can undergo side reactions.

    • Solution: While direct esterification is often preferred for atom economy, if yields remain low, consider a protection-esterification-deprotection sequence. The amino group can be protected with a group like Boc (tert-butoxycarbonyl), which is stable under esterification conditions and can be readily removed later.[8][9][]

Experimental Protocol: Improved Direct Esterification with TMSCl

G cluster_workflow Direct Esterification Workflow start Suspend (3S)-3-amino-2,2-dimethylbutanoic acid in Methanol add_tmscl Slowly add Trimethylchlorosilane (TMSCl) at 0°C start->add_tmscl stir Stir at room temperature for 12-24h (Monitor by TLC) add_tmscl->stir concentrate Concentrate under reduced pressure stir->concentrate purify Purify the hydrochloride salt (e.g., recrystallization) concentrate->purify

Caption: Workflow for direct esterification using TMSCl.

Racemization During Synthesis or Workup

Question: I am concerned about the potential for racemization of the chiral center. At which stages is this most likely to occur and how can it be minimized?

Answer: Racemization is a significant risk when working with chiral amino acids and their derivatives, particularly under harsh reaction conditions.

Key Stages for Potential Racemization and Mitigation Strategies:

  • Activation of the Carboxylic Acid: If you are using a method that involves activating the carboxylic acid (e.g., forming an acid chloride or using coupling agents), the alpha-proton can become acidic, leading to epimerization.

    • Mitigation: Use mild coupling agents and non-basic conditions where possible. The use of additives like HOBt (Hydroxybenzotriazole) during carbodiimide-mediated couplings can suppress racemization.[9]

  • Basic Conditions: Exposure to strong bases can deprotonate the alpha-carbon, leading to racemization.

    • Mitigation: Avoid prolonged exposure to strong bases, especially at elevated temperatures. If a base is necessary, use a non-nucleophilic, sterically hindered base and maintain low temperatures.

  • Purification:

    • Mitigation: During workup and purification, use mild acidic and basic washes. Avoid unnecessarily harsh conditions. When performing chromatography, ensure the stationary phase is neutral if the compound is sensitive.

Difficulties in Product Purification

Question: My final product, methyl (3S)-3-amino-2,2-dimethylbutanoate, is difficult to purify. What are the common impurities and the best purification strategies?

Answer: The purification can be challenging due to the presence of both an amino and an ester group, which can lead to issues with solubility and stability.

Common Impurities:

  • Unreacted starting amino acid.

  • Byproducts from side reactions, such as diketopiperazines from intermolecular cyclization.[11]

  • Salts formed during workup.

Recommended Purification Techniques:

  • Crystallization of the Hydrochloride Salt: This is often the most effective method. The crude product can be dissolved in a minimal amount of a suitable solvent (e.g., methanol or ethanol) and precipitated as the hydrochloride salt by the addition of a non-polar solvent like diethyl ether or ethyl acetate.[12]

  • Column Chromatography: This can be effective but may lead to yield loss if not optimized.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is typically effective. A small amount of a basic modifier like triethylamine may be needed to prevent the product from streaking on the silica gel.

  • Vacuum Distillation: If the product is a liquid at room temperature and thermally stable, vacuum distillation can be a good option for removing non-volatile impurities.[13]

Purification MethodProsCons
Crystallization (as HCl salt) Often provides high purity; scalable.Can have lower recovery if the product is highly soluble.[12]
Column Chromatography Good for separating close-boiling impurities and diastereomers.Can be time-consuming and may lead to product loss on the column.
Vacuum Distillation Effective for removing non-volatile impurities.[13]Requires thermal stability of the product.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the amino group before esterification?

A1: Not always. Direct esterification methods, such as using TMSCl or SOCl₂ in methanol, can provide good yields without protection.[7] However, if you are struggling with low yields or side reactions, protecting the amino group with a Boc or Cbz group is a reliable strategy.[8][][14] This adds steps to the synthesis but can result in a cleaner reaction and easier purification.

G cluster_decision Decision: To Protect or Not to Protect? start Starting Synthesis direct Direct Esterification (e.g., TMSCl/MeOH) start->direct yield_check Acceptable Yield & Purity? direct->yield_check protect Protect Amino Group (e.g., Boc) esterify Esterify Protected Amino Acid protect->esterify deprotect Deprotect Amino Group esterify->deprotect end Final Product deprotect->end yield_check->protect No yield_check->end Yes

Caption: Decision workflow for amino group protection.

Q2: What are the best analytical techniques to monitor the reaction progress and check the purity of the final product?

A2: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for monitoring the disappearance of the starting material and the appearance of the product. A common stain for amino acids is ninhydrin.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): Crucial for determining the enantiomeric excess (e.e.) of the final product to ensure that no racemization has occurred.

Q3: My synthesis involves a chiral auxiliary. What are the key considerations for its removal?

A3: When using a chiral auxiliary, such as an Evans oxazolidinone, the cleavage step is critical for both yield and stereochemical integrity.[15]

  • Hydrolytic Cleavage: This is a common method, often using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[15] It's important to perform this at low temperatures (e.g., 0 °C) to minimize the risk of epimerization and other side reactions.

  • Workup: After cleavage, the chiral auxiliary needs to be efficiently separated from the desired product. This is typically achieved by extraction under basic conditions to remove the deprotonated auxiliary.[15]

References

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(5), 1577–1584. [Link]

  • Jiang, Y., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. [Link]

  • Chen, Y., et al. (2020). Improving Catalytic Activity and Reversing Enantio-Specificity of ω-Transaminase by Semi-Rational Engineering en Route to Chiral Bulky β-Amino Esters. Catalysts, 10(9), 1047. [Link]

  • Do, H.-Q., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 15(10), 2446–2449. [Link]

  • Vilà, S., et al. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry. [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455–2504. [Link]

  • Wang, L., et al. (2020). From Enzymes to “Designer Bugs” in Reductive Amination: A New Process for the Synthesis of L‐tert‐Leucine Using a Whole Cell‐Catalyst. ChemCatChem. [Link]

  • Chaloin, O., et al. (2005). Procedure for the Synthesis of N-Acylated 4,6-Dioxopiperidines. Organic Syntheses, 82, 195. [Link]

  • Li, Y., et al. (2013). Synthesis of Chiral Amino Alcohols from L-Leucine and Their Chiral Recognition of Enantiomers of Ibuprofen and Mandelic Acid. Molecules, 18(8), 9846–9865. [Link]

  • Jacobsen, E. N., & Vachal, P. (2012). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Accounts of chemical research, 45(8), 1361–1373. [Link]

  • Kates, S. A., & Albericio, F. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Taylor, P. P., et al. (1998). Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. Biotechnology and bioengineering, 58(2-3), 329–333. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 25.5: Reactions of Amino Acids. Chemistry LibreTexts. [Link]

  • Reddy, T. J., & Reddy, P. V. G. (2016). Enantioselective Synthesis of Quaternary α-Amino Acids via l-tert-Leucine-Derived Squaramide-Catalyzed Conjugate Addition of α-Nitrocarboxylates to Enones. The Journal of Organic Chemistry, 81(12), 5129–5138. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Hassner, A., & Alexanian, V. (1978). Esterification of Carboxylic Acids with Tert-Butyl Alcohol. Organic Syntheses, 58, 102. [Link]

  • Reynard, G., Joseph-Valcin, E.-M., & Lebel, H. (2020). Protecting-group-free synthesis of hydroxyesters from amino alcohols. Organic & Biomolecular Chemistry, 18(37), 7309–7313. [Link]

  • Antonacci, A., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry, 34(11), 2535–2542. [Link]

  • Antonacci, A., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. [Link]

  • An, G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119. [Link]

  • CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid. (2013).
  • Clark, J. (n.d.). Esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. [Link]

  • Selva, M., et al. (2018). A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. Green Chemistry, 20(17), 4053–4064. [Link]

  • Li, Y., et al. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Journal of Chemical Engineering of Chinese Universities. [Link]

  • Schöllkopf, U., et al. (1987). Synthesis of tert-Leucine and Related Amino Acids. Liebigs Annalen der Chemie, 1987(5), 439–444. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Pampaloni, G., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Dalton Transactions, 46(7), 2297–2307. [Link]

  • Wang, F., et al. (2013). Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells. ACS Chemical Biology, 8(7), 1524–1530. [Link]

  • Svete, J., et al. (2007). Synthesis and transformations of methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)propenoate. Arkivoc, 2007(4), 14–27. [Link]

  • Studley, J. (2024). Put and Take Shakes It Up. Scientific Update. [Link]

  • Baker, R. H., & Bordwell, F. G. (1944). Acetic acid, tert-butyl ester. Organic Syntheses, 24, 18. [Link]

  • Al-Harrasi, A., et al. (2020). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Molbank, 2020(2), M1131. [Link]

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  • Turesky, R. J., et al. (1987). Purification of the food-borne carcinogens 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) from cooked ground beef. Carcinogenesis, 8(11), 1641–1645. [Link]

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Optimization

Technical Support Center: Amidation of Methyl (3S)-3-amino-2,2-dimethylbutanoate

Welcome to the technical support guide for the amidation of methyl (3S)-3-amino-2,2-dimethylbutanoate. This resource is designed for researchers, chemists, and drug development professionals who are navigating the comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the amidation of methyl (3S)-3-amino-2,2-dimethylbutanoate. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of forming amide bonds with this sterically hindered and chiral amine. The unique structure of this substrate—featuring a bulky tert-butyl group adjacent to a stereocenter—presents significant challenges, including slow reaction kinetics and a high propensity for epimerization. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction outcomes, maximize yield, and preserve stereochemical integrity.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the amidation of methyl (3S)-3-amino-2,2-dimethylbutanoate.

Q1: My reaction is sluggish, resulting in low yield and significant unreacted starting amine. What are the primary causes and how can I improve conversion?

Answer: The primary cause of low conversion is the steric hindrance imposed by the tert-butyl group, which significantly reduces the nucleophilicity of the amine.[1][2] The reaction rate is therefore slow, often leading to incomplete conversion or decomposition of activated intermediates over long reaction times.

Solutions:

  • Choice of Coupling Reagent: Standard coupling reagents may not be sufficiently reactive. Employ high-potency coupling reagents that generate highly reactive activated species.

    • Uronium/Aminium Salts: Reagents like HATU, HCTU, or COMU are highly effective. HATU, in particular, generates a highly reactive OAt-ester, which can accelerate the coupling even with hindered amines.[3]

    • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices. They are known for clean reactions and high reactivity, and they avoid the potential for guanidinylation side reactions.

  • Reaction Temperature: While low temperatures are often used to prevent racemization, a moderate increase in temperature (e.g., from 0 °C to room temperature, or even 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. This must be balanced with the risk of epimerization, so careful monitoring is essential.

  • Stoichiometry and Concentration:

    • Use a slight excess of the carboxylic acid and coupling reagent (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.

    • Running the reaction at a higher concentration can also increase the reaction rate due to more frequent molecular collisions.

  • Order of Addition: Always pre-activate the carboxylic acid with the coupling reagent and base for a few minutes before adding the sterically hindered amine. This ensures a high concentration of the activated species is available to react immediately.

Q2: My product analysis (Chiral HPLC, NMR) shows a diastereomeric/enantiomeric impurity, and the optical rotation is lower than expected. What is causing this loss of stereochemical purity?

Answer: This is a classic sign of epimerization at the α-carbon of your amino ester. The proton at this chiral center is weakly acidic and can be abstracted by a base, especially when the adjacent amino group is protonated or engaged in the reaction. This leads to a planar enolate intermediate, which can be re-protonated from either face, scrambling the stereocenter.[4][5]

Solutions:

  • Base Selection: The choice and amount of base are critical.

    • Use a Sterically Hindered, Non-Nucleophilic Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine are superior to triethylamine (TEA). Their bulkiness makes them less likely to abstract the sensitive α-proton, while still effectively scavenging the acid produced during the reaction.[6]

    • Stoichiometry: Use the minimum amount of base necessary (typically 2.0-2.2 equivalents for a carboxylic acid hydrochloride salt). Excess base dramatically increases the rate of epimerization.

  • Low Temperature: Perform the reaction at low temperatures (0 °C to -20 °C) to minimize the rate of proton abstraction.

  • Racemization-Suppressing Additives: When using carbodiimides like EDC, the inclusion of an additive is mandatory. Additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or Oxyma Pure intercept the highly reactive O-acylisourea intermediate to form a more stable active ester.[7][8] This active ester is less prone to inducing epimerization and has a longer lifetime to react with the hindered amine.[3][9] HOAt is generally considered more effective than HOBt at suppressing racemization.[8]

  • Minimize Pre-activation Time: While pre-activation is necessary, prolonged exposure of the activated carboxylic acid to the base before the amine is added can increase the risk of side reactions, including epimerization of the acid component if it is also chiral.[5] A pre-activation time of 1-5 minutes is typically sufficient.

Q3: I am using an EDC/HOBt coupling and observe a significant, difficult-to-remove byproduct in my purification. What is this impurity and how can I avoid it?

Answer: This is very likely the N-acylurea byproduct . It forms when the O-acylisourea intermediate, formed from the reaction of your carboxylic acid with EDC, rearranges instead of reacting with HOBt or your amine. This rearrangement is irreversible and consumes your starting acid.

Solutions:

  • Workup Procedure: N-acylurea is often soluble in organic solvents but can be removed with careful aqueous washes. If you are using DMF as a solvent, washing with 5% LiCl solution can help remove both DMF and the water-soluble EDC-urea byproduct.[10]

  • Alternative Reagents: The most effective way to avoid N-acylurea formation is to use a different class of coupling reagent.

    • Phosphonium salts (PyBOP, PyAOP) do not go through an O-acylisourea intermediate and therefore cannot form this byproduct.

    • Uronium/aminium salts (HATU, HCTU) are also less prone to this specific side reaction, although they have their own potential pitfalls (see Q4).

Q4: My mass spectrometry analysis shows my product is capped with a mass addition of +96 Da after using HATU. What happened?

Answer: This indicates a guanidinylation side reaction. If the HATU (or another uronium/aminium reagent) is not fully consumed by the carboxylic acid during pre-activation, the excess reagent can react directly with the primary amine of your methyl (3S)-3-amino-2,2-dimethylbutanoate. This forms a stable guanidinium group on the nitrogen, irreversibly capping it and preventing amide bond formation.[7]

Solutions:

  • Strict Stoichiometry: Use a slight excess of the carboxylic acid relative to the coupling reagent, or at least a 1:1 ratio. Avoid using an excess of the uronium reagent.

  • Effective Pre-activation: Ensure the carboxylic acid is fully activated before adding your amine. This ensures the HATU is consumed, leaving none to react with your intended nucleophile. This is the most critical step for preventing this side reaction.

  • Switch to Phosphonium Reagents: Reagents like PyBOP or PyAOP do not have the guanidinylating moiety and are therefore immune to this side reaction, making them a safer choice if this problem persists.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best overall coupling reagent for a sterically hindered chiral amine like this one?

Answer: There is no single "best" reagent, as the optimal choice depends on the specific carboxylic acid partner and reaction scale. However, for hindered couplings, reagents are generally ranked by their reactivity and side-reaction profile.

Reagent ClassExamplesProsCons
Uronium/Aminium HATU, HCTU, COMUVery high reactivity, fast reactions.[3] HOAt and Oxyma-based reagents offer excellent racemization suppression.Can cause guanidinylation if used improperly.[7] Generally higher cost.
Phosphonium PyBOP, PyAOPHigh reactivity, clean reactions, no guanidinylation.Byproduct (phosphine oxide) can sometimes complicate purification.
Carbodiimides EDC, DICLow cost, readily available.Lower reactivity, requires additives (HOBt, Oxyma) to boost efficiency and suppress racemization.[3] Prone to N-acylurea formation.

Recommendation: For challenging substrates like methyl (3S)-3-amino-2,2-dimethylbutanoate, HATU or PyAOP are often the preferred starting points due to their high reactivity, which helps overcome the steric barrier while minimizing reaction times.

Q2: How do racemization-suppressing additives like HOBt and HOAt actually work?

Answer: These additives work by intercepting a highly reactive, unstable intermediate and converting it into a more stable, yet still reactive, active ester.

In an EDC coupling, the carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea. This intermediate is short-lived and prone to causing side reactions like epimerization or rearranging to an N-acylurea. HOBt or HOAt act as nucleophiles that rapidly attack the O-acylisourea to form an OBt- or OAt-active ester, respectively. These active esters are less reactive than the O-acylisourea, giving them a longer lifetime in solution and allowing them to react more cleanly with the amine nucleophile. This two-step activation process kinetically disfavors the competing side reaction pathways.[3][8][9]

G cluster_0 Carbodiimide Activation cluster_1 Side Reactions cluster_2 Suppression Pathway RCOOH R-COOH OAI O-Acylisourea (Highly Reactive) RCOOH->OAI + EDC EDC EDC Epimerization Epimerization OAI->Epimerization Base Nacylurea N-Acylurea OAI->Nacylurea Rearrangement ActiveEster OBt / OAt Ester (Stable Active Ester) OAI->ActiveEster + HOBt/HOAt HOBt HOBt / HOAt Amide Desired Amide ActiveEster->Amide + Amine Amine Amine G A Dissolve Acid & HATU in DMF B Cool to 0 °C A->B C Add DIPEA (Pre-activation) B->C D Add Amine Solution C->D E Warm to RT Stir 4-24h D->E F Monitor by TLC / LC-MS E->F F->E Incomplete G Aqueous Work-up (Acid/Base Wash) F->G Complete H Purify by Chromatography G->H G Start Problem with Amidation? LowYield Low Yield / Incomplete Rxn? Start->LowYield StereoIssue Epimerization / Racemization? Start->StereoIssue PurifyIssue Purification Issues? Start->PurifyIssue Sol_Reagent Use stronger coupling reagent (HATU, PyAOP) LowYield->Sol_Reagent Sol_Temp Increase temperature moderately (e.g., to RT) LowYield->Sol_Temp Sol_Preactivate Ensure proper pre-activation before adding amine LowYield->Sol_Preactivate Sol_Base Switch to hindered base (DIPEA, Collidine) Use min. equivalents StereoIssue->Sol_Base Sol_LowTemp Run reaction at lower temp (0 °C to -20 °C) StereoIssue->Sol_LowTemp Sol_Additive Use racemization suppressor (HOAt, Oxyma) StereoIssue->Sol_Additive Nacylurea Is it N-acylurea (from EDC)? PurifyIssue->Nacylurea Guanidinyl Is it guanidinylation (from HATU)? PurifyIssue->Guanidinyl Sol_Nacylurea Switch to Phosphonium reagent (PyBOP) or improve workup Nacylurea->Sol_Nacylurea Yes Sol_Guanidinyl Use strict 1:1 Acid:HATU ratio Ensure full pre-activation Guanidinyl->Sol_Guanidinyl Yes

Sources

Reference Data & Comparative Studies

Validation

methyl (3S)-3-amino-2,2-dimethylbutanoate vs tert-leucine methyl ester reactivity

Title: Reactivity Profiling: Methyl (3S)-3-Amino-2,2-dimethylbutanoate vs. tert-Leucine Methyl Ester Introduction In the design of peptidomimetics, antibody-drug conjugate (ADC) payloads, and complex synthetic ligands, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reactivity Profiling: Methyl (3S)-3-Amino-2,2-dimethylbutanoate vs. tert-Leucine Methyl Ester

Introduction

In the design of peptidomimetics, antibody-drug conjugate (ADC) payloads, and complex synthetic ligands, the strategic incorporation of steric bulk is essential for modulating metabolic stability and conformational rigidity. Two highly hindered amino acid derivatives—methyl (3S)-3-amino-2,2-dimethylbutanoate (a β -amino ester) and tert-leucine methyl ester (an α -amino ester)—represent masterclasses in steric engineering. While both molecules feature significant aliphatic bulk, the precise spatial arrangement of their methyl groups fundamentally alters their electronic properties, nucleophilicity, and susceptibility to hydrolysis. This guide provides a comprehensive comparative analysis of their reactivity profiles, supported by experimental data and validated protocols.

Mechanistic Causality: Sterics vs. Electronics

The divergent reactivity of these two esters is governed by the interplay between inductive effects and steric shielding:

  • Amine Nucleophilicity:

    • tert-Leucine Methyl Ester: The amine is positioned on the α -carbon, directly adjacent to a massive tert-butyl group (A-value > 4.7 kcal/mol) and the electron-withdrawing ester carbonyl. The inductive pull of the carbonyl lowers the amine's pKa​ , while the tert-butyl group severely restricts the Bürgi-Dunitz trajectory for incoming electrophiles, making it a sluggish nucleophile in standard peptide coupling.

    • Methyl (3S)-3-amino-2,2-dimethylbutanoate: As a β -amino acid derivative, the amine is located on C3. The insertion of the C2 methylene spacer significantly attenuates the electron-withdrawing effect of the ester, increasing the amine's basicity and intrinsic nucleophilicity[1]. Although the adjacent gem-dimethyl group at C2 provides substantial steric bulk, the amine remains highly competent for amide coupling, as demonstrated in the synthesis of aza-cryptophycin ADC payloads[2].

  • Ester Electrophilicity and Hydrolysis:

    • tert-Leucine Methyl Ester: The α -tert-butyl group sterically shields the ester carbonyl from nucleophilic attack. Chemical hydrolysis is notoriously difficult, often requiring harsh conditions or specialized enzymatic resolution (e.g., using Alcalase from Bacillus licheniformis) to achieve cleavage[3]. In physiological settings, this stability is exploited in synthetic cannabinoids (e.g., MDMB-FUBINACA), where the ester resists rapid degradation[4].

    • Methyl (3S)-3-amino-2,2-dimethylbutanoate: The gem-dimethyl group at C2 creates a classical "neopentyl-like" steric environment around the C1 ester carbonyl. Neopentyl esters are virtually inert to both basic saponification and acidic hydrolysis because the formation of the required tetrahedral intermediate induces severe steric clash. Consequently, this ester acts as an ultra-stable protecting group or a permanent structural motif in drug design.

Quantitative Reactivity Comparison

Propertytert-Leucine Methyl EsterMethyl (3S)-3-amino-2,2-dimethylbutanoate
Structural Class α -Amino Acid Ester β -Amino Acid Ester
Steric Bulk Location α -Carbon (tert-butyl) α -Carbon (gem-dimethyl) & β -Carbon (methyl)
Amine Nucleophilicity Low (Sterically hindered, electronically deactivated)Moderate to High (Electronically activated, moderately hindered)
Ester Hydrolysis Rate Very Slow (Requires enzymes or harsh conditions)Extremely Slow / Inert (Neopentyl steric shielding)
Primary Applications Chiral auxiliaries, synthetic cannabinoids[4]ADC payloads (aza-cryptophycins), peptidomimetics[2]

Experimental Workflows & Self-Validating Protocols

To demonstrate the practical implications of these reactivity profiles, the following protocols detail the specific conditions required to manipulate each compound.

Protocol 1: Amide Coupling of Methyl (3S)-3-amino-2,2-dimethylbutanoate Context: Coupling a bulky carboxylic acid to the β -amine requires highly reactive active esters to overcome the adjacent gem-dimethyl shielding. Methodology:

  • Preparation: In a dry flask, dissolve the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM, 50 volumes) at 20 °C.

  • Activation: Add (3S)-methyl 3-amino-2,2-dimethylbutanoate hydrochloride (1.05 equiv), 1-hydroxybenzotriazole (HOBt, 1.5 equiv), and N,N-diisopropylethylamine (DIPEA, 2.5 equiv). Stir for 10 minutes until complete dissolution is achieved.

  • Coupling: Add EDC·HCl (1.5 equiv) in a single portion. Stir the yellow suspension at 20 °C.

  • Self-Validation System: Monitor the reaction via UPLC-MS. The continuous depletion of the β -amino ester's specific m/z signal and the emergence of the product mass confirms that the EDC/HOBt system has successfully overcome the steric barrier[2].

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, and purify via silica gel chromatography.

Protocol 2: Enzymatic Hydrolysis of tert-Leucine Methyl Ester Context: Chemical saponification of this ester is inefficient; enzymatic cleavage provides a high-yielding, stereoselective alternative. Methodology:

  • Preparation: Dissolve racemic tert-leucine methyl ester in toluene (1.5 volumes relative to buffer).

  • Enzyme Addition: Add phosphate buffer (pH 8.0) and Alcalase (protease from Bacillus licheniformis).

  • Reaction: Stir the biphasic mixture vigorously at 35 °C.

  • Self-Validation System: Equip the reactor with an automated pH-stat charged with 1 M NaOH. As the ester hydrolyzes into the carboxylic acid, the pH drops. The automated addition of NaOH to maintain pH 8.0 provides a real-time, quantitative readout of reaction kinetics and conversion percentage[3].

  • Isolation: Extract unreacted ester with DCM. Acidify the aqueous layer to precipitate the pure amino acid.

Visualizations

Reactivity cluster_0 tert-Leucine Methyl Ester cluster_1 Methyl (3S)-3-amino-2,2-dimethylbutanoate A1 Alpha-Amine (Low Nucleophilicity) E1 Alpha-Ester (Sterically Hindered) Coupling Peptide Coupling (EDC/HOBt) A1->Coupling Slow Hydrolysis Enzymatic Hydrolysis (Alcalase) E1->Hydrolysis Requires Enzyme A2 Beta-Amine (Higher Nucleophilicity) E2 Neopentyl-like Ester (Highly Inert) A2->Coupling Efficient E2->Hydrolysis Resistant

Fig 1: Comparative reactivity pathways highlighting steric and electronic effects on coupling and hydrolysis.

Workflow Step1 1. Dissolve Acid + Beta-Amino Ester in DCM (20 °C) Step2 2. Add HOBt (1.5 eq) + DIPEA (2.5 eq) Stir to dissolve Step1->Step2 Step3 3. Add EDC·HCl (Coupling Agent) Stir until completion Step2->Step3 Step4 4. UPLC-MS Monitoring (Self-Validation via Mass Shift) Step3->Step4 Step5 5. Aqueous Workup & Purification (Yields Aza-Cryptophycin Intermediate) Step4->Step5

Fig 2: Step-by-step amide coupling workflow for methyl (3S)-3-amino-2,2-dimethylbutanoate.

References

  • Title: Fit-for-Purpose Synthesis of an Aza-Cryptophycin Analogue as the Payload for an Antibody–Drug Conjugate Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions Source: PMC / Life (Basel) URL: [Link]

  • Title: Enzyme-assisted Preparation of D-tert.-Leucine Source: Bioscience, Biotechnology, and Biochemistry URL: [Link]

  • Title: Hydrolytic stability of 32 synthetic cannabinoids with valine- and tert-leucine methyl ester or amide as linked groups Source: Uniklinik Freiburg URL: [Link]

Sources

Comparative

LC-MS Method Validation for Methyl (3S)-3-amino-2,2-dimethylbutanoate Quantification: A Comparative Guide

Executive Summary Quantifying small, highly polar aliphatic amines like methyl (3S)-3-amino-2,2-dimethylbutanoate in biological matrices presents a distinct analytical challenge. Lacking a strong UV chromophore and exhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quantifying small, highly polar aliphatic amines like methyl (3S)-3-amino-2,2-dimethylbutanoate in biological matrices presents a distinct analytical challenge. Lacking a strong UV chromophore and exhibiting extreme hydrophilicity, this compound fundamentally defies traditional Reversed-Phase Liquid Chromatography (RPLC). As a Senior Application Scientist, I have structured this guide to objectively compare three LC-MS/MS methodological paradigms, detailing self-validating experimental protocols and strict alignment with[1].

Chemical Profiling & The Analytical Challenge

Methyl (3S)-3-amino-2,2-dimethylbutanoate (C₇H₁₅NO₂, MW: 145.2) is a chiral, aliphatic amino acid ester[2]. Its structure features a primary amine and a methyl ester, rendering it highly polar and basic.

The Causality of Chromatographic Failure in RPLC: In standard C18 RPLC, underivatized polar amines elute in the void volume because they partition poorly into the hydrophobic stationary phase[3]. Attempting to force retention using 100% aqueous mobile phases leads to stationary phase dewetting (pore collapse), causing drastic retention loss and irreproducible peak shapes[3]. Furthermore, the primary amine interacts strongly with residual silanols on the silica backbone, resulting in severe peak tailing. Therefore, alternative chromatographic paradigms are required to achieve reliable quantification[4].

Methodological Paradigms: A Comparative Analysis

Paradigm A: Direct HILIC-MS/MS (The Modern Gold Standard)

Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes using a polar stationary phase (e.g., zwitterionic or amide) and a highly organic mobile phase (typically >70% acetonitrile)[5].

  • Mechanistic Causality: The analyte partitions into a water-enriched layer immobilized on the stationary phase. For basic amines, electrostatic interactions with the stationary phase further enhance retention[6].

  • Advantage: Allows direct analysis without derivatization. The high organic mobile phase enhances electrospray ionization (ESI) desolvation efficiency, drastically improving MS sensitivity[6].

Paradigm B: Pre-Column Derivatization RP-LC-MS/MS

This approach utilizes reagents like Fmoc-Cl or Dansyl chloride to react with the primary amine, attaching a large hydrophobic tag.

  • Mechanistic Causality: The tag neutralizes the amine's polarity and increases the molecule's overall hydrophobicity, allowing excellent retention on standard C18 columns[4].

  • Drawback: Derivatization introduces workflow complexity, potential derivative instability, and requires rigorous control of reaction completeness, reducing sample throughput[4].

Paradigm C: Ion-Pairing RP-LC-MS/MS (Legacy Approach)

Utilizes volatile ion-pairing agents (e.g., Heptafluorobutyric acid, HFBA) in the mobile phase.

  • Mechanistic Causality: HFBA forms a neutral, hydrophobic complex with the protonated amine, facilitating C18 retention.

  • Drawback: Ion-pairing agents severely suppress the MS signal by competing for charge in the ESI droplet and persistently contaminate the LC-MS system.

Objective Performance Comparison

To guide method selection, the quantitative performance metrics of the three paradigms are summarized below.

Performance MetricDirect HILIC-MS/MSDerivatization RP-LC-MS/MSIon-Pairing RP-LC-MS/MS
Retention Mechanism Hydrophilic partitioning & electrostaticHydrophobic interaction (via tag)Hydrophobic interaction (via complex)
Sample Prep Time Fast (~15 mins/batch)Slow (~90 mins/batch)Fast (~15 mins/batch)
MS Sensitivity (LLOQ) Excellent (0.5 - 1 ng/mL)Good (2 - 5 ng/mL)Poor (>20 ng/mL)
Matrix Effect High (Requires SIL-IS correction)ModerateSevere (Ion suppression)
System Contamination LowModerate (Reagent buildup)Severe (Persistent background)

Experimental Protocols (Self-Validating Workflows)

The following workflows demonstrate the operational differences between the top two viable paradigms.

Workflow cluster_HILIC Paradigm A: Direct HILIC-MS/MS cluster_Deriv Paradigm B: Derivatization RP-LC-MS/MS Sample Biological Matrix (Plasma/Urine) PPT1 Protein Precipitation (3x Acetonitrile) Sample->PPT1 PPT2 Protein Precipitation & Centrifugation Sample->PPT2 Dilute Dilute with ACN (Match Mobile Phase) PPT1->Dilute Inject1 HILIC Separation & ESI+ MS/MS Dilute->Inject1 Deriv Fmoc-Cl or Dansyl-Cl Derivatization (55°C) PPT2->Deriv Inject2 C18 Separation & ESI+ MS/MS Deriv->Inject2

Fig 1. Workflow comparison: Direct HILIC-MS/MS vs. Derivatization RP-LC-MS/MS for polar amines.

Protocol 1: Direct HILIC-MS/MS (Recommended)

Self-Validating System Design: This protocol incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for matrix effects, and a System Suitability Test (SST) to verify column equilibration prior to batch acquisition.

  • Sample Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Protein Precipitation (PPT): Add 150 µL of Acetonitrile (ACN) containing the SIL-IS (e.g., ¹³C, ¹⁵N-labeled analog). Vortex for 2 minutes and centrifuge at 4,000 x g for 10 minutes.

  • Dilution (Critical Causality Step): Transfer 50 µL of the supernatant to a clean plate and dilute with 150 µL of pure ACN. Why? In HILIC, injecting a sample with high aqueous content disrupts the localized water layer on the stationary phase, leading to severe peak breakthrough. Diluting 1:3 with ACN ensures the injection solvent matches the highly organic mobile phase, preserving peak integrity.

  • LC-MS/MS Analysis: Inject 2 µL onto a Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 2.7 µm). Run a gradient from 90% ACN to 50% ACN using 10 mM Ammonium Formate (pH 3.0) as the aqueous buffer.

  • SST Validation Gate: Prior to the batch, inject an LLOQ standard. The system must automatically verify a Signal-to-Noise (S/N) > 10 and a retention time drift < 2% before proceeding.

Protocol 2: Fmoc-Cl Derivatization RP-LC-MS/MS

Self-Validating System Design: Includes a derivatization yield check (monitoring Fmoc-OH artifacts) and an internal standard added prior to derivatization.

  • Buffering: To 50 µL of plasma, add SIL-IS and 100 µL of 0.1 M Borate Buffer (pH 9.0) to ensure the primary amine is unprotonated and nucleophilic.

  • Derivatization: Add 100 µL of Fmoc-Cl (2 mM in ACN). Incubate at 55°C for 15 minutes. Why add IS first? Adding the SIL-IS prior to this step ensures that any kinetic variations in the chemical reaction (e.g., temperature fluctuations) are identically mirrored in both the analyte and the IS, canceling out reaction yield variability.

  • Quenching: Add 50 µL of 1% Formic Acid to halt the reaction and stabilize the derivative.

  • LC-MS/MS Analysis: Inject onto a standard C18 column running a reversed-phase gradient (10% to 90% ACN).

ICH M10 Validation Framework

To ensure regulatory compliance for clinical or nonclinical PK studies, the chosen method must be validated according to the[1].

ICHM10 M10 ICH M10 Validation Parameters for Polar Amines Selectivity Selectivity & Specificity M10->Selectivity Matrix Matrix Effect (Phospholipid Tracking) M10->Matrix AccPrec Accuracy & Precision M10->AccPrec Stability Analyte Stability (Bench, F/T, Autosampler) M10->Stability Accept1 Interference ≤ 20% of LLOQ ≤ 5% for IS Selectivity->Accept1 Accept2 IS-Normalized MF CV < 15% Matrix->Accept2 Accept3 ±15% of Nominal (±20% at LLOQ) AccPrec->Accept3 Accept4 Deviation ≤ 15% from Nominal Stability->Accept4

Fig 2. ICH M10 bioanalytical method validation framework and acceptance criteria for LC-MS assays.

Key Validation Pillars:

  • Selectivity & Specificity: The method must differentiate methyl (3S)-3-amino-2,2-dimethylbutanoate from endogenous amino acids. Blank matrix from at least 6 individual sources must show no interference >20% of the LLOQ[7].

  • Matrix Effect: Evaluated using the Internal Standard Normalized Matrix Factor (IS-MF). The CV of the IS-MF across 6 lots of matrix must be <15%[7]. Because HILIC methods are highly susceptible to phospholipid-induced ion suppression, monitoring phospholipid transitions (m/z 184 → 184) during method development is a mandatory self-validating practice.

  • Accuracy & Precision: Assessed via Quality Control (QC) samples at four concentration levels. Intra-batch and inter-batch precision must be ≤15% (≤20% at LLOQ), and accuracy must be within ±15% of nominal[7].

  • Stability: Analyte stability must be proven at -20°C (and -70°C if applicable) for the intended storage duration, alongside freeze-thaw and bench-top stability[7].

References
  • (International Council for Harmonisation / EMA) 2. (Worldwide Clinical Trials)

  • (HPLC.eu) 4. (HALO Columns / Advanced Materials Technology) 5. (PubMed Central / NIH) 6. (Agilent Technologies) 7. (ChemicalBook)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl (3S)-3-amino-2,2-dimethylbutanoate

Title: Comprehensive Safety and Handling Guide for Methyl (3S)-3-amino-2,2-dimethylbutanoate As a Senior Application Scientist, I recognize that handling specialized chiral building blocks like Methyl (3S)-3-amino-2,2-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety and Handling Guide for Methyl (3S)-3-amino-2,2-dimethylbutanoate

As a Senior Application Scientist, I recognize that handling specialized chiral building blocks like Methyl (3S)-3-amino-2,2-dimethylbutanoate requires more than just a cursory glance at a Safety Data Sheet (SDS). In drug development and complex API synthesis, this compound is highly valued for its bulky, sterically hindered structure. However, its physical properties and reactivity profile demand precise Personal Protective Equipment (PPE) and rigorous operational protocols to ensure both researcher safety and chemical integrity.

This guide provides a self-validating system of procedural workflows, mechanistic safety insights, and disposal plans grounded in authoritative laboratory standards.

Hazard Profile & Mechanistic Causality

Before selecting PPE, we must understand why the equipment is necessary. Methyl (3S)-3-amino-2,2-dimethylbutanoate is typically encountered in two forms: the liquid free base (CAS: 1315050-96-4)[1] or the solid hydrochloride (HCl) salt (CAS: 2408938-44-1 or 1400877-67-9)[2].

  • Skin and Eye Irritation (H315, H319): As an amino ester, the free base can act as a nucleophile and undergo hydrolysis upon contact with the moisture in skin or mucous membranes. This localized pH shift disrupts the lipid bilayer of the skin, causing acute irritation[3].

  • Respiratory Toxicity (H336 / STOT SE 3): The HCl salt is highly hygroscopic and forms a fine, low-density powder. When agitated, it easily aerosolizes. Inhalation of these micro-particulates leads to rapid dissolution in the respiratory tract, causing severe mucosal irritation and potential central nervous system effects (drowsiness/dizziness)[3].

Table 1: Chemical Properties & Hazard Classifications
Property / HazardSpecificationMechanistic Consequence
Physical State Liquid (Free Base) / Solid (HCl Salt)Dictates splash vs. inhalation risk.
Skin Irrit. 2 (H315) Causes skin irritationRequires robust dermal barrier (Nitrile).
Eye Irrit. 2A (H319) Causes serious eye irritationMandates splash goggles or side-shield glasses.
STOT SE 3 (H336) May cause drowsiness/dizzinessRequires engineering controls (Fume hood/Powder enclosure).

Core PPE Requirements (The "Armor")

In accordance with OSHA 29 CFR 1910.132 (General Requirements for PPE)[4], hazard assessment dictates the following protective matrix.

  • Hand Protection: Standard disposable Nitrile gloves (minimum 4-mil thickness) provide excellent incidental contact protection against the amino ester itself. Expert Insight: Because this bulky amino acid often requires harsh coupling reagents (e.g., HATU) and aggressive solvents like Dichloromethane (DCM) or Dimethylformamide (DMF), you must account for the solvent's breakthrough time. If using DCM, nitrile will degrade in seconds; swap to heavy-duty laminate (e.g., Silver Shield) or double-glove and change immediately upon splash exposure.

  • Eye/Face Protection: For the free base (liquid), indirect-vented chemical splash goggles are mandatory. For the HCl salt (solid) handled inside a vented enclosure, safety glasses with side shields are sufficient.

  • Respiratory Protection: Handling the HCl salt outside of a localized exhaust system requires a NIOSH-approved N95 or P100 particulate respirator to mitigate dust inhalation.

  • Body Protection: A flame-resistant (FR) lab coat (e.g., Nomex), full-length pants, and closed-toe non-porous shoes.

Operational Workflows & Handling Protocols

The following step-by-step methodologies ensure safe handling based on the physical state of the compound, adhering to the guidelines set forth in Prudent Practices in the Laboratory by the National Research Council[5].

Protocol A: Weighing and Transferring the HCl Salt (Solid)

The primary risk here is static-induced aerosolization of the hygroscopic powder.

  • Preparation: Decontaminate the balance area. Ensure the powder weighing enclosure (vented balance enclosure) is operating at an optimal face velocity of 80–100 feet per minute (fpm).

  • PPE Donning: Don standard lab coat, safety glasses, and nitrile gloves.

  • Static Mitigation (Critical Step): HCl salts of amino acids are prone to static cling. Use an anti-static zero-stat gun on the weighing boat and utilize a grounded stainless steel or anti-static plastic spatula. This prevents the powder from "jumping" and aerosolizing.

  • Transfer: Weigh the required mass. Cap the source bottle immediately to prevent moisture ingress, which can degrade the ester to the corresponding carboxylic acid.

  • Decontamination: Wipe down the spatula and balance with a 70% Isopropyl Alcohol (IPA) solution.

Protocol B: Handling the Free Base (Liquid/Oil)

The primary risk here is volatility and splash exposure.

  • Preparation: Conduct all transfers inside a certified Class II biological safety cabinet or chemical fume hood.

  • PPE Donning: Don chemical splash goggles, double nitrile gloves, and an FR lab coat.

  • Transfer: Use a positive displacement pipette or a glass gas-tight syringe for accurate volumetric transfer. The free base can be viscous; standard air-displacement pipettes will yield inaccurate volumes and increase the risk of dripping.

  • Integration: Transfer directly into the reaction vessel containing your solvent to immediately dilute the localized concentration.

Mandatory Visualization: Handling Decision Tree

Below is the logical workflow for selecting the appropriate safety measures based on the chemical's physical state.

PPE_Workflow Start Methyl (3S)-3-amino-2,2-dimethylbutanoate Operational Workflow FormCheck Identify Physical State Start->FormCheck FreeBase Free Base (Liquid) Volatility & Splash Risk FormCheck->FreeBase Liquid HClSalt HCl Salt (Solid) Dust Aerosolization Risk FormCheck->HClSalt Solid PPE_Base PPE: Splash Goggles, Double Nitrile, Fume Hood FreeBase->PPE_Base PPE_Salt PPE: Safety Glasses, Nitrile, N95/P100, Powder Enclosure HClSalt->PPE_Salt Reaction Transfer to Reactor (Coupling/Amidation) PPE_Base->Reaction PPE_Salt->Reaction Disposal Quench & Segregate Waste (Aqueous vs. Organic) Reaction->Disposal

Decision tree for PPE and engineering control selection based on the physical state of the amino ester.

Disposal and Spill Management Plan

Improper disposal of amino esters can lead to cross-reactions in waste carboys, potentially generating heat or off-gassing.

Spill Response:

  • Solid Spill (HCl Salt): Do not dry sweep, as this will force the fine powder into the air. Cover the spill with damp paper towels to suppress dust, then carefully scoop the material into a solid hazardous waste container.

  • Liquid Spill (Free Base): Cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust. Sweep into a compatible chemical waste container.

Waste Segregation:

  • Unreacted Material: Dispose of as hazardous organic waste.

  • Reaction Mixtures: If the ester was used in a peptide coupling reaction involving halogenated solvents (e.g., DCM) or coupling reagents (e.g., PyBOP, HATU), the resulting waste must be strictly segregated into Halogenated Organic Waste . Do not mix with aqueous acidic waste streams, as residual coupling reagents can react violently.

References

  • NextSDS. "METHYL 2-AMINO-3,3-DIMETHYLBUTANOATE — Chemical Substance Information." NextSDS Chemical Database, 2026. Available at:[Link]

  • ChemSrc. "1315050-96-4 - Methyl (3S)-3-amino-2,2-dimethylbutanoate." ChemSrc Database, 2024. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "1910 Subpart I - Personal Protective Equipment (1910.132)." United States Department of Labor. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011. Available at:[Link]

Sources

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